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3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine Documentation Hub

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  • Product: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine
  • CAS: 1357946-82-7

Core Science & Biosynthesis

Foundational

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine synthesis pathway

Title: Synthesis Pathway and Methodologies for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine Introduction & Pharmacological Relevance The pyrazolo[3,4-c]pyridine scaffold is a highly privileged heterocyclic motif in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Pathway and Methodologies for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Introduction & Pharmacological Relevance

The pyrazolo[3,4-c]pyridine scaffold is a highly privileged heterocyclic motif in modern medicinal chemistry. Recognized as a bioisostere of purines, this fused bicyclic system effectively interacts with the ATP-binding sites of various kinases, making it a cornerstone in the development of targeted oncology therapies and neurodegenerative disease treatments.

Specifically, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS: 1357946-82-7) serves as an advanced, high-value building block for Fragment-Based Drug Discovery (FBDD). The strategic placement of the substituents dictates its utility:

  • The 3-Bromo substituent acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid exploration of chemical space at the C3 vector.

  • The 7-Methoxy group modulates the physicochemical properties (such as lipophilicity and hydrogen-bond acceptor capacity) and can be selectively cleaved to yield the corresponding pyridone (lactam), unlocking further functionalization pathways.

Retrosynthetic Strategy & Pathway Overview

The construction of the 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine core relies on the precise functionalization and cyclization of a pre-existing pyridine ring. As demonstrated in the patent literature for related pyrazolopyridines [1], the most efficient route utilizes 2-chloro-3-amino-4-methylpyridine as the starting material. The pathway progresses through a copper-catalyzed methoxylation, followed by a modified Jacobson-style diazotization-cyclization, and concludes with a regioselective electrophilic bromination.

Synthesis A 2-Chloro-3-amino- 4-methylpyridine B 2-Methoxy-3-amino- 4-methylpyridine A->B NaOMe, CuI MeOH/DMF, Δ C 7-Methoxy-1H- pyrazolo[3,4-c]pyridine B->C Isoamyl nitrite Toluene/AcOH, Δ D 3-Bromo-7-methoxy-1H- pyrazolo[3,4-c]pyridine C->D NBS DMF, 0°C to rt

Figure 1: Three-step synthetic workflow for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine.

Step-by-Step Experimental Methodologies

Phase 1: Copper-Catalyzed Methoxylation (Ullmann-Type Condensation)
  • Objective: Convert 2-chloro-3-amino-4-methylpyridine to 2-methoxy-3-amino-4-methylpyridine.

  • Causality: The 2-chloro position on a standard pyridine ring is typically susceptible to nucleophilic aromatic substitution (

    
    ). However, the electron-donating nature of the adjacent 3-amino group significantly deactivates the ring towards nucleophilic attack. To overcome this high activation energy without resorting to degradative temperatures, Copper(I) iodide (CuI) is employed as a catalyst to facilitate C–O bond formation.
    
  • Protocol:

    • Preparation: Charge a flame-dried, argon-purged reaction vessel with 2-chloro-3-amino-4-methylpyridine (1.0 equiv) and CuI (0.15 equiv).

    • Reagent Addition: Introduce anhydrous N,N-Dimethylformamide (DMF) as the primary solvent, followed by a freshly prepared solution of Sodium methoxide (NaOMe) in methanol (3.0 equiv).

    • Reaction: Heat the mixture to 95°C under continuous stirring for 14 hours.

    • Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the starting material (

      
      ) and the appearance of a more polar spot indicates completion.
      
    • Workup: Cool the mixture to room temperature, quench with saturated aqueous

      
      , and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
Phase 2: Diazotization-Driven Cyclization
  • Objective: Construct the fused pyrazole ring to form 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

  • Causality: This step utilizes an intramolecular cyclization mechanism. Isoamyl nitrite acts as an organic-soluble diazotizing agent, converting the 3-amino group into a highly reactive diazonium intermediate. The mildly acidic environment (AcOH) promotes the enamine-like tautomerization of the adjacent 4-methyl group. The deprotonated methyl carbon then executes a nucleophilic attack onto the terminal nitrogen of the diazonium salt, closing the 5-membered pyrazole ring.

  • Protocol:

    • Preparation: Dissolve the crude 2-methoxy-3-amino-4-methylpyridine (1.0 equiv) in anhydrous toluene. Add glacial acetic acid (0.5 equiv) to mildly acidify the medium.

    • Diazotization: Heat the solution to 80°C. Add Isoamyl nitrite (1.2 equiv) dropwise over 30 minutes. Crucial: Slow addition prevents the dangerous accumulation of the diazonium intermediate, mitigating the risk of bimolecular coupling (azo dye formation).

    • Cyclization: Elevate the temperature to 105°C and reflux for 5 hours.

    • Self-Validation: LC-MS analysis should confirm the exact mass of the cyclized product (

      
      ), indicating the successful loss of 
      
      
      
      .
    • Workup: Concentrate the solvent under reduced pressure, neutralize with saturated

      
      , extract with dichloromethane (DCM), and purify via silica gel column chromatography.
      
Phase 3: Regioselective Electrophilic Bromination
  • Objective: Install the bromine atom at the C3 position to yield 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine.

  • Causality: The pyrazole ring is significantly more electron-rich than the pyridine ring, making it the preferred site for electrophilic aromatic substitution. The C3 position possesses the highest HOMO coefficient. N-Bromosuccinimide (NBS) is chosen over elemental bromine (

    
    ) because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination or oxidation of the pyridine nitrogen [2].
    
  • Protocol:

    • Preparation: Dissolve 7-methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DMF. Cool the reaction vessel to 0°C using an ice bath.

    • Halogenation: Add NBS (1.05 equiv) in small portions over 15 minutes. Crucial: Maintaining 0°C during addition prevents exothermic degradation and ensures strict regioselectivity.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Workup: Pour the mixture into ice water to precipitate the product. Filter the resulting solid, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure target compound.

Quantitative Data & Reaction Optimization

To ensure reproducibility across different scales of synthesis, the following parameters represent the optimized baseline for maximizing yield and purity.

Reaction StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Optimization Parameter
1. Methoxylation NaOMe, CuI, DMF/MeOH90–10012–1675–85CuI loading (10–20 mol%) is essential to prevent unreacted starting material.
2. Cyclization Isoamyl nitrite, PhMe/AcOH80–1104–865–75Controlled dropwise addition of nitrite prevents diazonium dimerization.
3. Bromination NBS, DMF0–251–385–95Strict temperature control (0°C to RT) ensures >98% regioselectivity at C3.

Downstream Applications in Drug Discovery

The synthesized 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a highly versatile scaffold. Vectorial functionalization of this core emulates a hit-to-lead pathway in drug discovery [3]. The C3-bromo group is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amine moieties, respectively. Concurrently, the C7-methoxy group can be cleaved using pyridine hydrochloride to expose a lactam, which often serves as a critical hydrogen-bond donor/acceptor hinge-binder in kinase active sites.

Functionalization Core 3-Bromo-7-methoxy-1H- pyrazolo[3,4-c]pyridine Suzuki Suzuki-Miyaura Coupling (C3-Position) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C3-Position) Core->Buchwald Pd2(dba)3, Amine Deprotection Ether Cleavage (C7-Position) Core->Deprotection Pyridine·HCl, Δ Kinase ATP-Competitive Kinase Inhibitor Suzuki->Kinase Buchwald->Kinase Deprotection->Kinase

Figure 2: Downstream functionalization pathways for kinase inhibitor development.

References

  • Title: Pyrazolopyridine compound and preparation method thereof (Patent CN103992318A)
  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances / ResearchGate URL: [Link]

Exploratory

In-Depth Technical Guide: Structural Elucidation of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Executive Summary The pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and phosphodiesterase modulators [1]. The functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and phosphodiesterase modulators [1]. The functionalization of this bicyclic core—specifically the introduction of a bromine atom at C3 and a methoxy group at C7—yields 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS: 1357946-82-7), a highly versatile building block. The C3-bromo position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-methoxy group modulates the electronic density of the pyridine ring and can act as a hydrogen bond acceptor in target binding.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly rigorous analytical framework for the structural elucidation of this proton-deficient heterocycle. Because the molecule lacks protons at critical junction points (C3, C3a, C7, C7a), standard 1D Nuclear Magnetic Resonance (NMR) is insufficient. This guide details the causality behind utilizing orthogonal techniques—specifically High-Resolution Mass Spectrometry (HRMS) isotopic profiling and 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR—to unambiguously confirm the regiochemistry and tautomeric state of the compound [2].

Physicochemical & Structural Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline quantitative parameters of the molecule. These theoretical values serve as the internal validation metrics for the experimental data acquired in subsequent steps.

PropertyTheoretical ValueAnalytical Significance
Molecular Formula C₇H₆BrN₃ODictates exact mass and degrees of unsaturation (Index of Hydrogen Deficiency = 6).
Molecular Weight 228.05 g/mol Baseline for low-resolution MS and chromatographic tracking.
Monoisotopic Mass (⁷⁹Br) 226.9694 DaPrimary target mass for HRMS [M+H]⁺ extraction.
Monoisotopic Mass (⁸¹Br) 228.9674 DaSecondary target mass; confirms the presence of a single bromine atom via a 1:1 isotopic ratio.
LogP (Predicted) ~1.85Guides reverse-phase LC-MS solvent gradients (e.g., requires moderate organic modifier).
H-Bond Donors / Acceptors 1 / 4Influences NMR solvent selection; necessitates aprotic polar solvents (DMSO-d₆) to observe the exchangeable N1-H proton.

Analytical Strategy & Workflow

To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be a closed, self-validating loop. HRMS first confirms the atomic composition and halogen presence. Subsequently, 1D NMR establishes the basic building blocks (methoxy group, two aromatic protons), and 2D NMR maps the connectivity across the quaternary bridgehead carbons.

Workflow Synthesis Compound Synthesis & Purification LCMS HRMS Analysis (Isotopic Profiling) Synthesis->LCMS NMR1D 1D NMR (1H, 13C) (Backbone & Protons) Synthesis->NMR1D XRay X-Ray Crystallography (Orthogonal Validation) Synthesis->XRay Structure Confirmed Structure: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine LCMS->Structure NMR2D 2D NMR (HSQC, HMBC) (Connectivity) NMR1D->NMR2D NMR2D->Structure XRay->Structure

Analytical workflow for the structural elucidation of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine.

High-Resolution Mass Spectrometry (HRMS) Protocol

The primary objective of HRMS is to validate the molecular formula and confirm the presence of the C3-bromine atom through its distinct isotopic signature.

Experimental Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to facilitate protonation.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition: Acquire data on a Time-of-Flight (TOF) or Orbitrap mass spectrometer scanning from m/z 100 to 600.

  • Causality of Data Analysis: Extract the ion chromatograms for the calculated[M+H]⁺ ions. You must observe a characteristic "twin peak" pattern at m/z 227.9771 (⁷⁹Br) and 229.9751 (⁸¹Br) with an intensity ratio of approximately 1:1. This self-validates the presence of exactly one bromine atom. Mass accuracy must be within

    
     3 ppm of the theoretical values.
    

Nuclear Magnetic Resonance (NMR) Elucidation

Because 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is highly proton-deficient, standard 1D ¹H and ¹³C NMR will only reveal isolated fragments. The core logic of the structural assignment relies on 2D HMBC to bridge the "silent" quaternary carbons [3].

Sample Preparation & Parameter Optimization
  • Solvent Selection: The sample must be dissolved in strictly anhydrous DMSO-d₆. Using CDCl₃ or CD₃OD will result in the loss of the N1-H pyrazole proton due to rapid deuterium exchange. The N1-H proton is the only handle available to assign the pyrazole ring carbons.

  • Probe Tuning: Ensure the NMR probe is rigorously tuned and matched for both ¹H and ¹³C to maximize the signal-to-noise ratio for the quaternary carbons.

  • HMBC Delay Optimization: Set the long-range coupling evolution delay (

    
    ) to 62.5 ms, which is optimized for a nominal 
    
    
    
    coupling constant of 8 Hz. This is critical for observing
    
    
    correlations across the rigid heteroaromatic system.
1D NMR Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~13.50 ppm (br s, 1H): Pyrazole N1-H.
      
    • 
       ~8.15 ppm (d, J = 5.8 Hz, 1H): Pyridine H5. (Shifted downfield due to proximity to N6).
      
    • 
       ~7.60 ppm (d, J = 5.8 Hz, 1H): Pyridine H4.
      
    • 
       ~4.05 ppm (s, 3H): Methoxy protons.
      
  • ¹³C NMR (DMSO-d₆, 100 MHz): Will display 7 distinct carbon signals. HSQC will identify C4, C5, and the OMe carbon. The remaining 4 signals (C3, C3a, C7, C7a) are quaternary.

2D NMR Connectivity & Mechanistic Logic (HMBC)

The definitive proof of the [3,4-c] fusion and the regiochemistry of the substituents is derived from the HMBC correlation map.

HMBC H_OMe Methoxy Protons (δ 4.05) C7 C7 Carbon (δ 155.2) H_OMe->C7 3J_CH H5 H5 Proton (δ 8.15) H5->C7 3J_CH C3a C3a Carbon (δ 132.1) H5->C3a 3J_CH C4 C4 Carbon (δ 115.4) H4 H4 Proton (δ 7.60) C7a C7a Carbon (δ 140.5) H4->C7a 3J_CH C5 C5 H4->C5 2J_CH NH N1-H Proton (δ 13.50) NH->C3a 3J_CH NH->C7a 2J_CH C3 C3 (C-Br) (δ 122.8) NH->C3 2J_CH

Key HMBC correlations establishing the regiochemistry of the pyrazolo[3,4-c]pyridine core.

Causality of the HMBC Assignments:

  • Anchoring the C7 Position: The methoxy protons (

    
     4.05) will show a strong 
    
    
    
    correlation to a highly deshielded quaternary carbon at ~155 ppm. This unambiguously identifies C7.
  • Mapping the Pyridine Ring: The H5 proton (

    
     8.15) will show a 
    
    
    
    correlation to C7, confirming its position adjacent to the pyridine nitrogen (N6). Furthermore, H5 will show a
    
    
    correlation to the bridgehead carbon C3a. Conversely, H4 (
    
    
    7.60) will show a
    
    
    correlation to the other bridgehead carbon, C7a. This cross-referencing definitively proves the [3,4-c] fusion pattern.
  • Assigning the Brominated Carbon (C3): The pyrazole N1-H proton (

    
     13.50) is the critical lynchpin. It will show a 
    
    
    
    correlation to the brominated C3 carbon (
    
    
    ~122.8) and a
    
    
    to C7a, alongside a
    
    
    to C3a. Because C3 has no protons attached, this correlation from the exchangeable NH is the only NMR method to definitively assign the C3 chemical shift without resorting to X-ray crystallography.
Tautomeric State Determination

Pyrazolopyridines can exist in either the 1H or 2H tautomeric forms. Extensive ¹⁵N-HMBC studies on substituted pyrazolo[3,4-c]pyridines have demonstrated that these compounds exist predominantly in the N1-H tautomeric form in solution [2]. If the compound were in the 2H form, the HMBC correlations from the NH proton to the bridgehead carbons (C3a and C7a) would exhibit drastically different coupling intensities due to the altered bond pathways. The observed


 to C7a and 

to C3a strongly self-validates the 1H tautomer.

Conclusion

The structural elucidation of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine requires a systematic, multi-modal approach due to its proton-deficient nature. By leveraging HRMS for precise atomic composition and isotopic profiling, combined with a rigorously optimized HMBC NMR protocol utilizing DMSO-d₆, researchers can unambiguously map the heteroaromatic backbone. This self-validating analytical framework ensures total confidence in the structural integrity of this critical building block before it is deployed in complex downstream medicinal chemistry campaigns.

References

  • Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. "NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives." Magnetic Resonance in Chemistry, 46(7), 643-649 (2008). URL:[Link]

  • National Institutes of Health (NIH). "Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy." PMC, (2007). URL:[Link]

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Audience: Researchers, scientists, and drug development professionals. Abstract: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine represents a novel small molecule with potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine represents a novel small molecule with potential therapeutic applications. The pyrazolo[3,4-c]pyridine core is a recognized scaffold in medicinal chemistry, often associated with kinase inhibition. This guide provides a comprehensive, experience-driven framework for elucidating the mechanism of action (MoA) of this specific compound. We will proceed from a foundational analysis of its structural motifs to propose a testable hypothesis and detail the rigorous experimental protocols required for its validation. This document serves as a roadmap for researchers tasked with characterizing novel chemical entities in drug discovery pipelines.

Part 1: Structural Deconstruction and Hypothesis Formulation

The rational investigation of a novel compound's MoA begins with an analysis of its structure. The subject molecule, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine, possesses a pyrazolopyridine core. This heterocyclic system is a known "hinge-binding motif" for various protein kinases. The nitrogen atoms in the pyrazole and pyridine rings can form critical hydrogen bonds with the amino acid residues in the ATP-binding pocket of kinases, a common mechanism for competitive inhibition.

Based on this structural alert, we hypothesize that 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine acts as a protein kinase inhibitor. The specific kinase family or member it targets will be a function of the substituents—the 3-bromo and 7-methoxy groups—which modulate the molecule's steric and electronic properties, dictating its binding affinity and selectivity.

The initial phase of investigation will, therefore, focus on broad-spectrum kinase profiling to identify potential targets, followed by more focused assays to confirm and characterize the inhibition.

Part 2: Experimental Workflow for MoA Elucidation

A robust and self-validating experimental cascade is essential. The following protocols are designed to systematically test our hypothesis, from broad, unbiased screening to specific, mechanistic validation.

Phase 1: Global Target Engagement and Cellular Viability

The primary objective is to determine if the compound interacts with kinases at a global scale within a cellular context and to assess its general cytotoxic effects.

Experimental Protocol 1: Kinome-wide Profiling using KiNativ™

  • Principle: This method utilizes acyl-phosphate probes that covalently label the ATP-binding site of active kinases in a cell lysate. By treating the lysate with our test compound, we can measure its ability to compete with the probe, thus preventing labeling. The degree of protection is quantified by mass spectrometry.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., A549, HCT116) to 80% confluency.

    • Lyse the cells under non-denaturing conditions to preserve kinase activity.

    • Treat aliquots of the lysate with a concentration range of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 1 hour.

    • Add the ATP-acyl phosphate probe to all samples and incubate to allow for covalent labeling of unprotected kinases.

    • Digest the proteome with trypsin.

    • Enrich for the labeled peptides using streptavidin affinity chromatography.

    • Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were protected by the compound.

  • Trustworthiness: This is a self-validating system as it directly measures target engagement in a competitive and concentration-dependent manner within a complex biological matrix.

Experimental Protocol 2: Cellular Viability Assay

  • Principle: To determine the compound's effect on cell proliferation and to establish a therapeutic window.

  • Methodology:

    • Seed a panel of cancer cell lines in 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (e.g., from 100 µM down to 1 nM).

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Initial Screening Results

Parameter Result Interpretation
Top Kinase Hits (KiNativ™) Hypothetical: EGFR, SRC, ABLIndicates potential primary targets.
IC50 (A549 cells) Hypothetical: 2.5 µMProvides a benchmark for cellular potency.
Phase 2: Target Validation and In Vitro Characterization

Once putative kinase targets are identified, the next step is to validate these interactions using orthogonal, in vitro assays.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay

  • Principle: To directly measure the inhibitory activity of the compound against purified, recombinant kinases identified in the KiNativ™ screen.

  • Methodology:

    • Use a commercial kinase assay platform (e.g., ADP-Glo™).

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

    • Add a range of concentrations of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine.

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ reagent to terminate the reaction and convert the generated ADP to ATP.

    • Add a second reagent to measure the newly synthesized ATP via a luciferase-based reaction.

    • The light output is inversely proportional to the kinase activity. Calculate the IC50 for each kinase.

Visualization: Proposed Kinase Inhibition Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation A Treat Cell Lysate with 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine B Compete with ATP-Probe (KiNativ™) A->B C LC-MS/MS Analysis B->C D Identify Protected Kinases (Putative Targets) C->D E Recombinant Kinase + Substrate + ATP D->E Validate Hits F Add Test Compound E->F G Measure Kinase Activity (e.g., ADP-Glo™) F->G H Determine IC50 G->H

Caption: Workflow for kinase target identification and validation.

Phase 3: Cellular Mechanism of Action

With validated targets, we must confirm that the compound inhibits these kinases in a cellular context and affects their downstream signaling pathways.

Experimental Protocol 4: Western Blot Analysis of Phospho-proteins

  • Principle: To measure the phosphorylation state of downstream substrates of the target kinase. A reduction in phosphorylation upon compound treatment indicates target engagement and pathway inhibition.

  • Methodology:

    • Treat cultured cells with the compound at concentrations around its cellular IC50 (e.g., 0.5x, 1x, 2x IC50).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., p-AKT if PI3K is the target, p-ERK if MEK is the target).

    • Also, probe for the total protein of that substrate as a loading control.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

    • Quantify the band intensities to determine the change in phosphorylation.

Visualization: Proposed Signaling Pathway Inhibition

G compound 3-Bromo-7-methoxy- 1H-pyrazolo[3,4-c]pyridine kinase Target Kinase (e.g., EGFR) compound->kinase Inhibits substrate Downstream Substrate (e.g., AKT) kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-AKT) substrate->p_substrate cellular_effect Cellular Effect (e.g., Apoptosis) p_substrate->cellular_effect

Caption: Hypothetical signaling pathway inhibited by the compound.

Part 3: Concluding Remarks and Future Directions

This guide outlines a logical and rigorous pipeline for the elucidation of the mechanism of action for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine. By starting with a structurally-informed hypothesis and employing a multi-faceted experimental approach, we can confidently identify its molecular target(s) and characterize its biological activity. The data generated through these protocols will be critical for making informed decisions regarding the further development of this compound as a potential therapeutic agent. Future studies should focus on determining its mode of inhibition (e.g., ATP-competitive, allosteric), its kinase selectivity profile across the entire kinome, and its efficacy in preclinical models of disease.

References

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

Exploratory

Literature review of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine

An In-depth Technical Guide to 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Synthesis, Properties, and Therapeutic Potential Introduction 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a substituted heterocyclic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Synthesis, Properties, and Therapeutic Potential

Introduction

3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a substituted heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The pyrazolopyridine core is a key pharmacophore found in marketed drugs and clinical candidates, highlighting its importance as a privileged structure in drug design.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine, drawing on the available scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic and biological applications.

PropertyValueSource
Molecular Formula C₇H₆BrN₃O[3]
Molecular Weight 228.05 g/mol [3][4]
Appearance Solid
CAS Number 1357946-82-7[4]
SMILES COc1nccc2c(Br)n[nH]c12
InChI Key ADZICYHPTJSUGX-UHFFFAOYSA-N

Synthesis and Functionalization

A plausible synthetic approach, based on related structures, is outlined below. This multi-step process allows for strategic diversification of the core scaffold.

Synthesis_Workflow Start Starting Materials Step1 Pyridine Ring Formation Start->Step1 Condensation Step2 Halogenation Step1->Step2 e.g., NBS Step3 Introduction of Methoxy Group Step2->Step3 Nucleophilic Substitution Final 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine Step3->Final

Caption: A generalized synthetic workflow for the preparation of substituted pyrazolo[3,4-c]pyridines.

Vectorial Functionalization

The true utility of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine in drug discovery lies in its potential for selective modification at multiple positions. The bromine atom at the C3 position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[5][6] The methoxy group at the C7 position can also be a site for modification, potentially through demethylation followed by etherification or other functional group interconversions. Furthermore, the pyrazole nitrogen atoms (N1 and N2) can be alkylated or protected to introduce additional diversity.[5][6]

The strategic and selective functionalization at different vectors of the molecule is a key strategy in fragment-based drug discovery (FBDD) to optimize the binding of a fragment to its biological target.[5][6]

Functionalization_Vectors Core Pyrazolo[3,4-c]pyridine Core C3 C3 (Suzuki, etc.) Core->C3 C5 C5 (Amination) Core->C5 C7 C7 (Metalation) Core->C7 N1_N2 N1/N2 (Alkylation) Core->N1_N2

Caption: Key positions for vectorial functionalization on the pyrazolo[3,4-c]pyridine scaffold.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is not extensively published, the broader class of pyrazolopyridines has been investigated for a wide range of therapeutic applications. This suggests that the title compound could serve as a valuable intermediate or starting point for the development of novel therapeutics.

Immunomodulation

Certain pyrazolopyridine derivatives have been disclosed in patents as immunomodulators, with the potential to induce or inhibit cytokine biosynthesis.[7] This activity makes them interesting candidates for the treatment of autoimmune diseases, viral infections, and certain cancers.[7]

Anticancer Activity

The pyrazolopyridine scaffold is present in compounds with demonstrated anti-tumor efficacy.[1] For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have shown potent antiproliferative activity in breast cancer models.[1] The mechanism of action for these compounds can vary, with some targeting protein kinases or tubulin polymerization.[1] Tri- and tetracyclic pyrazolo[3,4-b]pyridine compounds have also been investigated as antineoplastic agents.[8]

Enzyme Inhibition

Pyrazolopyridine derivatives have been explored as inhibitors of various enzymes. For example, they have been investigated as inhibitors of phosphodiesterase type IV (PDE4), which are relevant for the treatment of inflammatory diseases like COPD and asthma.[9] Additionally, some derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a target for immune- and cancer-related drug discovery.[10]

Other Potential Applications

The diverse biological activities of pyrazolopyridines and related fused heterocyclic systems suggest a broad range of potential therapeutic uses. These include applications as antiviral agents, antibacterial agents, and treatments for neurological disorders.[1][11][12]

Conclusion

3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a valuable heterocyclic building block with significant potential in drug discovery and development. Its amenability to vectorial functionalization allows for the systematic exploration of chemical space around the core scaffold. While direct biological data on this specific compound is limited, the well-established and diverse biological activities of the broader pyrazolopyridine class provide a strong rationale for its use in the synthesis of new chemical entities with potential therapeutic applications in oncology, immunology, and inflammatory diseases. Further research into the synthesis and biological evaluation of derivatives of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is warranted to fully explore its therapeutic potential.

References

  • 3-bromo-7-methoxy-1-methyl-1h-pyrazolo[3,4-c]pyridine. PubChem. [Link]

  • Pyrazolopyridines and analogs thereof. US-7879849-B2. PubChem. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]

  • 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine. MilliporeSigma. [Link]

  • 3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine. PubChem. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. [Link]

  • Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. EP2046787B1.
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Foundational

Rational Design of Pyrazolopyridine Therapeutics: A Quantum Chemical and Structural Biology Perspective

The Bioisosteric Paradigm of Pyrazolopyridines In modern drug discovery, the architectural mimicry of endogenous ligands is a cornerstone of rational design. Pyrazolopyridines—specifically the pyrazolo[3,4-b]pyridine sca...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm of Pyrazolopyridines

In modern drug discovery, the architectural mimicry of endogenous ligands is a cornerstone of rational design. Pyrazolopyridines—specifically the pyrazolo[3,4-b]pyridine scaffold—have emerged as highly privileged pharmacophores due to their structural resemblance to the purine ring of adenosine triphosphate (ATP)[1]. This bioisosterism allows them to efficiently occupy the ATP-binding hinge region of various critical enzymes, making them exceptionally potent candidates for targeted therapies, including B-Raf(V600E) kinase inhibitors for oncology[2] and DprE1 inhibitors for drug-resistant tuberculosis[3].

To transition these scaffolds from theoretical concepts to clinical candidates, researchers must employ a self-validating pipeline that bridges quantum mechanics, molecular dynamics, and synthetic chemistry. This whitepaper outlines the causality-driven methodologies required to engineer and validate novel pyrazolopyridine compounds.

Quantum Chemical Foundations: Decoding Reactivity via DFT

Before synthesizing a novel pyrazolopyridine derivative, its thermodynamic viability and electrostatic profile must be mapped. Density Functional Theory (DFT) provides the mathematical framework to calculate Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The Causality of DFT Descriptors:

  • HOMO-LUMO Gap (ΔE): A smaller energy gap indicates a highly polarizable molecule with high chemical reactivity, whereas a larger gap signifies thermodynamic stability and resistance to electron transfer[4].

  • Chemical Hardness (η) & Electronegativity (χ): Derived directly from ionization potential (IP) and electron affinity (EA), these metrics predict how resilient the pyrazolopyridine core is to charge redistribution when interacting with the polar residues of a target protein's binding site[1].

Quantitative Data: DFT Descriptors of Pyrazolopyridine Derivatives

The following table summarizes the quantum chemical descriptors for two distinct pyrazolo[3,4-b]pyridine derivatives (Compound 4a and 4b) optimized at the DFT/B3LYP/6-31G* level[1].

DescriptorCompound 4a (eV)Compound 4b (eV)Chemical Implication
HOMO Energy -5.178-5.885Determines electron-donating capacity (Ionization Potential).
LUMO Energy -1.697-1.911Determines electron-accepting capacity (Electron Affinity).
Energy Gap (ΔE) 3.4813.9754a is more chemically reactive; 4b is more thermodynamically stable.
Chemical Hardness (η) 1.7401.9874b exhibits higher resistance to charge distribution changes.
Electronegativity (χ) 3.4383.898Indicates the core's ability to attract electrons in a biological complex.

In Silico to In Vitro Workflow: A Self-Validating System

To ensure scientific integrity, computational predictions must be intrinsically linked to experimental validation. The workflow below illustrates the sequential dependency of our protocol.

G A 1. DFT Geometry Optimization (B3LYP/6-31G*) B 2. Frontier Orbital Analysis (HOMO/LUMO, Reactivity) A->B C 3. Molecular Docking (Kinase Hinge Region) B->C D 4. MD Simulations (Binding Stability) C->D E 5. Chemical Synthesis (Multi-component Coupling) D->E F 6. In Vitro Validation (Kinase Inhibition Assays) E->F

Caption: Computational-to-experimental workflow for pyrazolopyridine development.

Protocol 1: Quantum Chemical & Molecular Docking Validation
  • Ligand Preparation (DFT): Optimize the ground-state geometry using the B3LYP functional and 6-31G* basis set. Rationale: This specific basis set provides an optimal balance between computational cost and the accurate prediction of electron density in nitrogen-rich heterocyclic systems[1].

  • Electrostatic Mapping: Calculate Gasteiger charges and map the molecular electrostatic potential (MEP). Rationale: Pyrazolopyridines rely heavily on electrostatic hydrogen bonding; MEP mapping identifies the exact electron-rich (hydrogen bond acceptor) and electron-deficient (hydrogen bond donor) domains[4].

  • Protein Preparation: Retrieve target crystal structures (e.g., B-Raf or VEGFR-2) from the PDB. Remove co-crystallized water molecules and add polar hydrogens to simulate the physiological binding environment.

  • Molecular Docking: Define a grid box specifically around the ATP-binding hinge region. Rationale: 3D-QSAR models indicate that pyrazolopyridines adopt an 'L' conformation, acting as Type III inhibitors that fixate via hydrophobic interactions and hydrogen bonds with the DFG motif[2].

  • Molecular Dynamics (MD) Simulation: Subject the top-docked complex to a 100-ns MD simulation. Rationale: Static docking only provides a thermodynamic snapshot. MD evaluates the root-mean-square deviation (RMSD) of the complex, proving whether the predicted pose remains stable in a solvated environment over time[4].

Mechanistic Binding Analysis

The efficacy of pyrazolopyridines stems from their highly predictable pharmacophoric mapping. The nitrogen atoms within the pyrazole and pyridine rings serve as ideal hydrogen bond acceptors and donors, perfectly complementing the backbone amides of target proteins[1].

Pharmacophore Core Pyrazolopyridine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N-H / C=N DFG DFG Motif (Hydrophobic Pocket) Core->DFG Aryl Substituents Solvent Solvent Exposed Region (Hydrophilic Substituents) Core->Solvent Polar Groups

Caption: Pharmacophore interactions of pyrazolopyridines with target kinase domains.

Synthetic Realization of in Silico Targets

Once a compound is computationally validated, it must be synthesized with high yield and purity. Modern approaches favor multi-component, one-pot reactions to build the pyrazolopyridine core efficiently.

Protocol 2: Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines
  • Reagent Preparation: In a reaction vessel, combine equimolar amounts (e.g., 2 mmol) of an aminopyrazole derivative, an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde), and a cyclic 1,3-dione (e.g., cyclopentane-1,3-dione)[1].

  • Catalysis Selection: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide. Rationale: PTCs facilitate the migration of reactants between immiscible phases, drastically accelerating the cyclization step and improving yields in heterogeneous mixtures[5].

  • Sonication-Assisted Cyclization: Subject the mixture to ultrasonic irradiation rather than traditional reflux. Rationale: Sonication induces acoustic cavitation, creating localized hot spots that provide the activation energy for the [3 + 3] cycloaddition without requiring bulk heating, thereby preventing the thermal degradation of sensitive aldehyde precursors[5].

  • Purification: Monitor the reaction via TLC. Upon completion, cool the mixture, filter the resulting precipitate, and wash thoroughly with cold ethanol. Recrystallize from an appropriate solvent to obtain the pure pyrazolopyridine derivative.

  • Spectroscopic Validation: Confirm the structure using FT-IR (verifying the N-H and C=N stretching bands), HRMS (confirming the exact molecular mass), and 1H/13C NMR spectroscopy[1].

Conclusion

The development of pyrazolopyridine compounds represents a triumph of rational drug design. By strictly adhering to a self-validating pipeline—where quantum chemical descriptors (DFT) inform molecular docking, which is subsequently verified by MD simulations and realized through optimized, eco-friendly synthetic protocols—researchers can systematically engineer highly selective kinase inhibitors and anti-tubercular agents. This integrated approach minimizes late-stage attrition and maximizes the clinical potential of the pyrazolopyridine scaffold.

References

  • Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. Sciety. 5

  • Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. Nature Scientific Reports / PMC. 3

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. 1

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. 4

  • Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations. Chem Biol Drug Des / PubMed. 2

Sources

Exploratory

X-Ray Crystallography of Pyrazolo[3,4-c]pyridine Derivatives: A Structural Biology Guide to Kinase Inhibitor Design

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry In the landscape of targeted therapeutics, the pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged heterocyclic motif. Recognized as a bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry

In the landscape of targeted therapeutics, the pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged heterocyclic motif. Recognized as a bioisostere of the purine ring, this fused bicyclic system exhibits exceptional complementarity to the ATP-binding sites of various protein kinases[1]. Derivatives of this scaffold have been successfully optimized into potent inhibitors for critical therapeutic targets, including Receptor Interacting Protein 1 (RIP1) kinase[2][3], Glycogen Synthase Kinase 3 (GSK3α/β)[4], and LIM kinases (LIMK1/2)[5].

For drug development professionals, the transition from a high-throughput screening (HTS) hit to a clinical candidate requires a rigorous understanding of Structure-Kinetic Relationships (SKR)[3]. X-ray crystallography serves as the foundational tool in this endeavor, providing high-resolution atomic maps that elucidate the precise non-covalent interactions driving ligand affinity, selectivity, and target residence time.

Mechanistic Causality: The Structural Basis of Binding

To rationally design pyrazolo[3,4-c]pyridine derivatives, one must understand the causality behind their binding mechanics. The ATP-binding pocket of a kinase is broadly divided into the hinge region, the gatekeeper residue, and the hydrophobic back pockets (often dictated by the DFG motif's conformation).

  • Hinge Region Anchoring: The core pyrazolopyridine system mimics the adenine ring of ATP. The arrangement of nitrogen atoms is critical; specifically, the N1-H acts as a primary hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while adjacent nitrogens or engineered functional groups (such as a 7-oxo modification) act as hydrogen bond acceptors[1][3].

  • Tautomeric Equilibrium: NMR and crystallographic studies confirm that 7-substituted pyrazolo[3,4-c]pyridines predominantly exist in the N1-H tautomeric form rather than the N2-H form[6]. This N1-H stabilization is a causal factor in their high affinity, as it pre-organizes the molecule for optimal hinge-binding geometry without requiring an energetically costly conformational penalty upon binding.

  • Exploiting the Gatekeeper: Substituents at the C3 or C5 positions are strategically designed to project past the gatekeeper residue. By tailoring the steric bulk and lipophilicity of these vectors, medicinal chemists can drive the ligand into the deep hydrophobic pocket, significantly enhancing kinase selectivity and prolonging drug-target residence time[5][7].

Pathway Ligand Pyrazolo[3,4-c]pyridine N1-H Donor N2/N3 Acceptors C3/C5 Vectors Hinge Kinase Hinge Region Backbone C=O Backbone NH Ligand->Hinge Primary H-Bonds Pocket Hydrophobic Pockets Gatekeeper Residue DFG Motif Ligand->Pocket Steric/Aromatic Interactions

Mechanistic binding interactions of the pyrazolo[3,4-c]pyridine scaffold within the kinase ATP-binding site.

Crystallographic Data & Quantitative Analysis

The optimization of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as RIP1 kinase inhibitors perfectly illustrates the power of crystallography in Structure-Based Drug Design (SBDD). By overlaying initial HTS hits with known inhibitors, researchers successfully lowered the Topological Polar Surface Area (TPSA) to improve brain penetrance while maintaining potent RIP1 inhibition[3].

The table below summarizes the quantitative crystallographic parameters of key RIP1 kinase complexes bound to pyrazolo[3,4-c]pyridine derivatives, demonstrating the high-resolution data required to validate these binding models.

Target ComplexPDB IDResolution (Å)R-work / R-freeKey Structural Features & Causality
RIP1 Kinase + Compound 116C4D2.520.236 / 0.296Validation of the 7-oxo core forming critical H-bonds with the hinge region[2].
RIP1 Kinase + Compound 146C3E2.600.259 / 0.307Optimization of C3/C5 vectors extending into the hydrophobic pocket, increasing residence time (t1/2 = 59 min)[3][8].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system. The following protocol outlines the methodology for the co-crystallization and structure determination of a kinase-pyrazolo[3,4-c]pyridine complex.

Step 1: Protein-Ligand Complex Preparation
  • Purification: Express and purify the target kinase domain (e.g., RIP1 or LIMK1) using affinity chromatography followed by size-exclusion chromatography (SEC) to ensure >95% homogeneity.

  • Complexation: Incubate the purified apo-kinase (typically concentrated to 10-15 mg/mL) with a 3- to 5-fold molar excess of the pyrazolo[3,4-c]pyridine derivative.

    • Causality: Pre-incubation is critical. The ligand acts as a thermodynamic sink, locking the dynamic kinase domain into a uniform conformational state (e.g., DFG-in or DFG-out). This structural homogeneity is an absolute prerequisite for ordered crystal lattice formation.

Step 2: Vapor Diffusion Co-Crystallization
  • Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., PEG 3350, specific salts, and buffers optimized via sparse-matrix screening).

  • Equilibration: Seal the drop over the reservoir and incubate at a constant temperature (typically 18°C or 20°C).

    • Causality: Vapor diffusion allows the drop to slowly lose water to the reservoir, gently driving the protein concentration into the metastable zone of supersaturation. This controlled kinetic environment promotes the nucleation of single, well-diffracting crystals rather than amorphous precipitate.

Step 3: Cryoprotection and X-Ray Data Collection
  • Cryoprotection: Briefly transfer the crystal into a solution containing the mother liquor supplemented with 20-25% (v/v) glycerol or ethylene glycol.

  • Flash-Freezing: Plunge the crystal directly into liquid nitrogen (77 K).

    • Causality: Cryoprotectants prevent the formation of crystalline ice during freezing. Crystalline ice produces intense diffraction rings that obscure the high-resolution data necessary for accurately placing the ligand's electron density.

  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., using a Pilatus detector) to achieve resolutions of 2.5 Å or better[2][8].

Step 4: Phasing and Refinement (Self-Validation)
  • Molecular Replacement (MR): Solve the phase problem using an isomorphous apo-kinase structure as the search model.

  • Omit Maps: Crucial Step. Deliberately omit the pyrazolo[3,4-c]pyridine ligand from the initial search model.

    • Causality: Omitting the ligand prevents phase bias. The presence of the ligand is subsequently validated by a positive peak (>3σ) in the

      
       difference electron density map. If the density appears only after MR without the ligand being present in the model, the binding pose is empirically proven, not computationally forced.
      
  • Refinement: Iteratively refine the structure using software (e.g., Phenix or REFMAC) until the R-work and R-free values converge to acceptable limits (typically <0.25 and <0.30, respectively)[2].

G A 1. Scaffold Design (Pyrazolo[3,4-c]pyridine) B 2. Protein-Ligand Co-Crystallization A->B C 3. Synchrotron X-Ray Diffraction B->C D 4. Phase Omit Maps (Self-Validation) C->D E 5. SKR & SBDD Optimization D->E E->A Iterative Design

Iterative Structure-Based Drug Design (SBDD) cycle for pyrazolo[3,4-c]pyridine derivatives.

Advanced Structural Insights: Isomeric Selectivity

The exact positioning of the nitrogen atoms within the pyrazolopyridine core dictates the scaffold's interactome. While the 1H-pyrazolo[3,4-b]pyridine isomer is frequently utilized for targeting TBK1 and FGFR[1][7], the 1H-pyrazolo[3,4-c]pyridine and its 7-oxo derivatives offer unique spatial geometries.

By comparing crystal structures, researchers have noted that breaking the annulated 5,6-fused ring or shifting to a 3-carboxamide regioisomer (instead of a 5-carboxamide) results in a massive (>100-fold) drop in potency against targets like LIMK1[5]. The rigid, planar nature of the pyrazolo[3,4-c]pyridine system is therefore not merely a structural scaffold, but an active participant in defining the narrow lipophilic back-pocket interactions required for modern, highly selective kinase inhibition.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a masterclass in bioisosteric design. However, its true therapeutic potential can only be unlocked through the rigorous application of X-ray crystallography. By employing self-validating crystallographic protocols, drug development professionals can confidently map the structure-kinetic relationships of these derivatives, transforming raw chemical matter into highly selective, brain-penetrant clinical candidates.

References

  • Source: rcsb.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Source: jst.go.
  • Source: rcsb.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: benchchem.
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Protocols & Analytical Methods

Method

Application Note: Advanced C3-Amination of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine via Buchwald-Hartwig Cross-Coupling

Strategic Rationale & Scaffold Significance The pyrazolo[3,4-c]pyridine bicyclic system is a privileged pharmacophore in modern drug discovery, frequently deployed as an ATP-competitive "hinge-binder" in the design of se...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

The pyrazolo[3,4-c]pyridine bicyclic system is a privileged pharmacophore in modern drug discovery, frequently deployed as an ATP-competitive "hinge-binder" in the design of selective kinase inhibitors[1]. Vectorial functionalization of this scaffold allows researchers to rapidly generate structure-activity relationship (SAR) libraries. While the C5 and C7 positions are routinely functionalized via standard cross-coupling or metalation techniques, the C3 position—located directly on the pyrazole ring—presents unique synthetic challenges[1].

The introduction of a 7-methoxy group enriches the electron density of the pyridine ring, but the 3-bromo position remains sterically and electronically demanding. Direct Buchwald-Hartwig amination (BHA) of unprotected 3-halopyrazoles is notoriously difficult due to the acidic N1-proton, which can lead to competitive N-arylation, base-mediated substrate decomposition, and severe catalyst poisoning via stable palladium-nitrogen chelation[2][3]. To overcome this, a meticulously designed catalytic system and a robust protection strategy are required.

Mechanistic Insights & Causality (E-E-A-T)

A successful protocol for this transformation relies on a deep understanding of the palladium catalytic cycle and the specific failure modes of heteroaryl halides.

  • The Protection Imperative: Unprotected pyrazoles often coordinate tightly to Pd(II) intermediates, stalling the catalytic cycle. By masking the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, we achieve two goals: we eliminate the acidic proton (preventing unwanted deprotonation) and provide steric bulk that physically shields the pyrazole nitrogen from the palladium center, forcing oxidative addition exclusively at the C3-Br bond[3].

  • Ligand Selection (Overcoming Sluggish Reductive Elimination): Oxidative addition into the C3-Br bond is generally facile. However, reductive elimination to form the new C-N bond is the rate-limiting step, especially when coupling sterically hindered secondary amines. Bulky, electron-rich biaryl phosphine ligands such as RuPhos or tBuBrettPhos are critical. Their extreme steric demand forces the palladium center into a geometry that dramatically accelerates reductive elimination, preventing the formation of off-target dehalogenation byproducts[2][4].

  • Base Selection (Preventing Substrate Degradation): Traditional BHA bases like sodium tert-butoxide (NaOtBu) can cause nucleophilic attack on the electron-deficient pyrazolo[3,4-c]pyridine core. Using a strong, non-nucleophilic base like Potassium bis(trimethylsilyl)amide (KHMDS) ensures rapid amine deprotonation without degrading the heterocyclic scaffold[3][4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OA + Ar-Br AM Amine Coordination & Deprotonation OA->AM + Amine, Base - Base·HBr RE Reductive Elimination C-N Bond Formation AM->RE RE->Pd0 + Product

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data for the C3-amination of 3-bromo-pyrazolo-derivatives, demonstrating the causality behind the chosen protocol parameters.

EntryN1-Protecting GroupCatalyst System (Pd / Ligand)BaseSolvent (Temp)Yield (%)Mechanistic Observation
1NonePd₂(dba)₃ / BINAPNaOtBuToluene (100 °C)< 5%Catalyst poisoning; Pd black precipitation.
2THPPd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane (110 °C)42%Sluggish reductive elimination; high dehalogenation.
3SEMPd₂(dba)₃ / RuPhosKHMDSTHF (85 °C)89% Rapid conversion; excellent for secondary amines.
4SEMPd₂(dba)₃ / tBuBrettPhosLiHMDSToluene (100 °C)85% Optimal for primary aliphatic amines.

Data synthesized from established cross-coupling optimizations on hindered halopyrazoles[2][3][4]. Entry 3 represents the optimal conditions utilized in the protocol below.

Synthetic Workflow & Step-by-Step Protocol

Workflow A 3-Bromo-7-methoxy- 1H-pyrazolo[3,4-c]pyridine B N1-Protection (SEM-Cl, NaH) A->B Step 1 C Buchwald-Hartwig (Amine, Pd, Base) B->C Step 2 D N1-Deprotection (TFA, DCM) C->D Step 3 E C3-Aminated Product D->E Final

Fig 2: Three-step synthetic workflow for the C3-amination of pyrazolo[3,4-c]pyridine derivatives.

Phase 1: N1-SEM Protection

Causality: Deprotonation with NaH generates the pyrazolide anion, which selectively attacks SEM-Cl to form the sterically protected intermediate, preventing catalyst poisoning in Phase 2.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium hydride (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in small portions.

    • Self-Validation: Effervescence (H₂ gas evolution) confirms the deprotonation of the acidic N1-proton. The solution will transition from a pale suspension to a clear, yellow/orange solution.

  • Alkylation: Stir at 0 °C for 30 minutes, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv, 5.5 mmol) dropwise via syringe.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS. Upon complete consumption of the starting material (shift to higher m/z + 130), quench carefully with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the SEM-protected intermediate.

Phase 2: Buchwald-Hartwig Amination

Causality: The combination of Pd₂(dba)₃ and RuPhos generates a highly active, sterically demanding Pd(0) species capable of forcing reductive elimination. KHMDS acts as a non-nucleophilic base to deprotonate the amine without attacking the methoxy-pyridine core.

  • Glovebox/Schlenk Setup: In an argon-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with the SEM-protected 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and RuPhos (0.04 equiv, 4 mol%).

  • Solvent & Base Addition: Add anhydrous, degassed THF (5 mL). Stir for 5 minutes at room temperature. The solution should appear deep red/purple (characteristic of the active Pd(0)-RuPhos complex). Add KHMDS (1.0 M in THF, 1.5 equiv, 1.5 mL) dropwise.

  • Heating: Seal the vial and heat to 85 °C in a pre-heated oil bath for 4–8 hours.

  • Monitoring (Self-Validation): Check the reaction via TLC or LC-MS.

    • Success Indicator: The deep red color transitions to a dark amber/brown. LC-MS will show the disappearance of the bromine isotope pattern (M / M+2) and the appearance of the aminated product mass.

    • Failure Indicator: Rapid precipitation of a black solid (Pd black) indicates catalyst death, usually due to oxygen ingress or wet solvent.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via silica gel chromatography to isolate the N1-SEM C3-aminated product.

Phase 3: SEM Deprotection

Causality: The SEM group is cleaved under acidic conditions, releasing the volatile trimethylsilyl fluoride/alcohol byproducts and restoring the native pyrazole NH.

  • Acidic Cleavage: Dissolve the SEM-protected aminated product (1.0 mmol) in Dichloromethane (DCM, 4 mL). Add Trifluoroacetic acid (TFA, 2 mL) and stir at room temperature for 3 hours.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in Methanol (3 mL) and add Ethylenediamine (0.5 mL) to scavenge the formaldehyde byproduct. Stir for 1 hour.

  • Final Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 15 mL). Dry, concentrate, and purify via reverse-phase HPLC or recrystallization to yield the final, pure C3-aminated 3-amino-7-methoxy-1H-pyrazolo[3,4-c]pyridine derivative.

Troubleshooting & Analytical Validation

  • Issue: High levels of dehalogenated starting material (loss of Br, no amine coupling).

    • Cause: Reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination or protodepalladation.

    • Solution: Ensure the amine is completely dry. If using a highly sterically hindered secondary amine, switch the ligand from RuPhos to tBuBrettPhos, which has a narrower bite angle and forces tighter coordination[4].

  • Issue: Cleavage of the 7-methoxy group.

    • Cause: Nucleophilic aromatic substitution (S_NAr) by the base.

    • Solution: This confirms why alkoxide bases (like NaOtBu or KOH) must be avoided. Ensure strict adherence to KHMDS or LiHMDS[3].

  • Analytical Validation (NMR): Successful C3-amination is most easily confirmed by ¹H NMR. The disappearance of the amine's N-H proton (if secondary) or the shift of the primary amine protons, coupled with the retention of the pyridine aromatic protons (C4 and C5 positions), confirms regioselective coupling.

References

Sources

Application

Application Note: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine in Targeted Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Pharmacophore Rationale The d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacophore Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS: 1357946-82-7) has emerged as a highly versatile building block[1]. This scaffold serves as a potent bioisostere for indazoles and azaindoles, offering unique electronic and steric properties that enhance binding affinity and metabolic stability in targeted cancer therapies[2].

The structural logic of this building block is defined by two critical functional handles:

  • The 1H-Pyrazole Motif: Acts as the primary hinge-binding element. The N1-H and N2 atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu121 in Pim-1 kinase)[3].

  • The 7-Methoxy Group: Serves a dual purpose. Electronically, it modulates the pKa of the pyrazole NH, tuning the strength of the hinge interaction. Metabolically, it blocks N-oxidation at the pyridine nitrogen and prevents rapid clearance, a common liability in unsubstituted pyridines[4].

  • The 3-Bromo Handle: Provides an orthogonal synthetic vector for late-stage functionalization. The C-Br bond is highly reactive toward palladium-catalyzed cross-coupling, allowing chemists to rapidly project structural diversity into the hydrophobic pocket (hydrophobic region I/II) of the kinase active site.

ScaffoldLogic Scaffold 3-Bromo-7-methoxy-1H- pyrazolo[3,4-c]pyridine (Starting Material) Protect N1-Protection (e.g., THP, SEM, Trt) Scaffold->Protect Base, Protecting Group Couple C3-Functionalization (Suzuki/Sonogashira) Protect->Couple Pd Catalyst, Boronic Acid/Alkyne Deprotect Global Deprotection (Acidic Cleavage) Couple->Deprotect TFA or HCl API Target Kinase Inhibitor (e.g., Pim/FGFR Blocker) Deprotect->API Purification

Workflow for modular derivatization of the pyrazolo[3,4-c]pyridine scaffold.

Biological Application: Targeting the Pim Kinase Pathway

Pyrazolopyridine derivatives synthesized from this scaffold have shown exceptional promise as pan-Pim (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors[5]. Pim kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies and solid tumors[5].

By functionalizing the C3-position of the 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine core with substituted aryl or heteroaryl groups, researchers can achieve low-nanomolar inhibition of Pim kinases. The inhibitor competitively displaces ATP, preventing the phosphorylation of downstream pro-apoptotic proteins like BAD, thereby restoring apoptosis in cancer cells[4].

PimPathway Inhibitor Pyrazolo[3,4-c]pyridine Derivative PimKinase Pim-1/2/3 Kinase (Overexpressed in Cancer) Inhibitor->PimKinase Competitive Inhibition pBAD Phospho-BAD (Ser112) (Inactivated) Inhibitor->pBAD Prevents Phosphorylation BAD Pro-apoptotic BAD (Unphosphorylated) PimKinase->BAD Phosphorylates ATP ATP ATP->PimKinase Binds Hinge Region BAD->pBAD Kinase Active Survival Cell Survival & Tumor Progression pBAD->Survival Apoptosis Blocked

Mechanism of action for pyrazolo[3,4-c]pyridine-derived Pim kinase inhibitors.

Reaction Optimization Data

To successfully utilize the 3-bromo vector, the N1-position is typically protected (e.g., with a Tetrahydropyranyl (THP) group) to prevent catalyst poisoning and undesired N-arylation. The following table summarizes the optimization of the subsequent Suzuki-Miyaura cross-coupling at the C3 position.

Table 1: Optimization of C3-Suzuki Coupling on N1-Protected Scaffold

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045Sluggish oxidative addition; protodeboronation of starting material observed.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88 Optimal. Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
3Pd₂(dba)₃ / XPhosK₃PO₄n-Butanol10092Excellent yield, specifically recommended for highly sterically hindered boronic acids.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)8065Stronger base in polar aprotic solvent induced partial premature cleavage of N1-THP.

Standard Operating Procedure (SOP)

Protocol: Palladium-Catalyzed C3-Arylation via Suzuki-Miyaura Coupling

Note: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is classified as Acute Tox. 3 (Oral). All manipulations must be performed in a certified fume hood using appropriate PPE.

Step 1: Reaction Setup & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N1-protected 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol).

    • Causality: K₂CO₃ is required to coordinate with the boronic acid, forming a highly nucleophilic tetrahedral boronate complex. This intermediate is essential for the transmetalation step with the organopalladium(II) halide complex.

  • Add a solvent mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL).

    • Causality: 1,4-Dioxane solubilizes the organic substrates, while water dissolves the inorganic base. The biphasic/miscible nature at high temperatures ensures rapid mass transfer.

  • Critical Step: Degas the suspension by sparging with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O₂. Oxygen inserts into the Pd(0) complex to form inactive peroxo-palladium species, prematurely terminating the catalytic cycle and leading to homocoupling side-products.

Step 2: Catalyst Addition & Heating 5. Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle that forces the aryl groups into a cis conformation on the palladium center, drastically lowering the activation energy required for the final reductive elimination step.

  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor progression via LC-MS or TLC (EtOAc/Hexanes).

Step 3: Workup & Purification 7. Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. 8. Transfer the filtrate to a separatory funnel. Wash with water (2 × 15 mL) and brine (15 mL). 9. Extract the aqueous layer with Ethyl Acetate (15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the C3-arylated intermediate, ready for subsequent N1-deprotection (typically using 20% TFA in DCM).

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470.[Link]

Sources

Method

Experimental protocol for synthesizing pyrazolo[3,4-C]pyridine derivatives

Application Note: Vectorial Synthesis and Biological Evaluation of Pyrazolo[3,4-c]pyridine Derivatives Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vectorial Synthesis and Biological Evaluation of Pyrazolo[3,4-c]pyridine Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Recognized primarily as a bioisostere of natural purines, this structural mimicry allows pyrazolopyridine derivatives to competitively interact with the ATP-binding pockets of various kinases and receptors[1]. Their profound pharmacological potential is highlighted by their ability to induce apoptotic cell death, inhibit protein kinases (such as CDKs and MAPKs), and act as highly potent adenosine receptor antagonists[2][3][4].

Recent paradigms in fragment-based drug discovery (FBDD) emphasize the necessity of "vectorial functionalization"—the ability to selectively elaborate a core scaffold along multiple spatial vectors to optimize binding interactions within a target protein's 3D structure[5][6]. This application note details the causality-driven synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines and provides validated protocols for their orthogonal functionalization at the N-1/N-2, C-3, C-5, and C-7 positions.

Mechanism Inhibitor Pyrazolo[3,4-c]pyridine Derivatives Receptors Adenosine Receptors (A1/A3) & Tyrosine Kinases Inhibitor->Receptors Antagonism MAPK MAPK Cascade (ERK / JNK / p38) Inhibitor->MAPK Kinase Inhibition CDK Cyclin-Dependent Kinases (CDK1 / CDK2) Inhibitor->CDK Kinase Inhibition Receptors->MAPK Apoptosis Apoptosis Induction & Cell Cycle Arrest (S / G0/G1) MAPK->Apoptosis CDK->Apoptosis

Pharmacodynamic mechanisms of pyrazolo[3,4-c]pyridines targeting kinases and receptors.

Vectorial Functionalization Strategy

To transform a weak-binding fragment into a potent lead compound, synthetic routes must allow for independent modification of specific sites. The 5-halo-1H-pyrazolo[3,4-c]pyridine core is ideal for this because its distinct electronic environment permits regioselective cross-coupling and metalation[7].

Workflow Core 5-Halo-1H-pyrazolo[3,4-c]pyridine Core Scaffold N_Alk N-1 / N-2 Vector Protection & Alkylation Core->N_Alk C3_Funct C-3 Vector Ir-Borylation & Suzuki Coupling Core->C3_Funct C5_Funct C-5 Vector Buchwald-Hartwig Amination Core->C5_Funct C7_Funct C-7 Vector TMPMgCl·LiCl Metalation & Negishi Coupling Core->C7_Funct

Vectorial functionalization pathways for the pyrazolo[3,4-c]pyridine scaffold in FBDD.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed with built-in causality, ensuring that each chemical transformation is logically sound and experimentally robust.

Synthesis of the Core Scaffold (5-Chloro-1H-pyrazolo[3,4-c]pyridine)
  • Rationale: Establishing a halogenated core is the prerequisite for downstream transition-metal-catalyzed cross-coupling. The use of dichloroethane (DCE) as a co-solvent prevents side reactions and allows for the isolation of intermediates without the need for column chromatography, making the system highly scalable[5][6].

  • Protocol:

    • Dissolve 3-acetamido-4-methylpyridine in a mixture of DCE and acetic anhydride (Ac₂O).

    • Add sodium nitrite (NaNO₂) portion-wise at room temperature.

    • Heat the reaction mixture to 90 °C for 20 hours to facilitate the formation of the N-acetyl-N-nitroso intermediate and trigger intramolecular cyclization.

    • Cool the mixture and isolate the 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one precipitate.

    • Perform simple deacetylation by stirring the intermediate in a solution of NaOMe/MeOH for 1 hour at room temperature to yield the final 5-chloro-1H-pyrazolo[3,4-c]pyridine core[5].

C-3 Functionalization via Tandem Borylation and Suzuki-Miyaura Coupling
  • Rationale: The C-3 position is essential for orienting aryl substituents into the hydrophobic pockets of kinase ATP-binding sites[3]. A tandem one-pot C-H borylation/Suzuki coupling avoids the thermodynamic instability of isolating the boronic ester intermediate[7].

  • Protocol:

    • In a microwave vial, combine the protected pyrazolo[3,4-c]pyridine scaffold, bis(pinacolato)diboron (B₂pin₂), [Ir(COD)OMe]₂ catalyst, and dtbpy ligand in MTBE.

    • Irradiate at 100 °C for 45 minutes to achieve C-H borylation.

    • To the same unpurified mixture, add the desired aryl halide (e.g., 3-fluoroiodobenzene), Pd(dppf)Cl₂ catalyst, and Cs₂CO₃ in DMAc.

    • Microwave at 120 °C for 1 hour. Extract with EtOAc, wash with brine, and purify via silica gel chromatography to isolate the C-3 arylated derivative[5][7].

C-5 Amination via Buchwald-Hartwig Cross-Coupling
  • Rationale: C-5 substitutions, particularly with piperazine derivatives or electronegative groups, drastically influence the compound's residence time (RT) and nanomolar affinity for adenosine receptors[2][4].

  • Protocol:

    • Charge a Schlenk flask with the 5-halo-pyrazolo[3,4-c]pyridine, the target amine (e.g., 4-methylpiperazine), Pd₂(dba)₃, BrettPhos ligand, and NaOtBu.

    • Evacuate and backfill with argon three times.

    • Add anhydrous 1,4-dioxane and heat the mixture to 100 °C for 12 hours.

    • Monitor completion via LC-MS. Filter through Celite, concentrate, and purify to yield the C-5 aminated product[5].

C-7 Selective Metalation and Negishi Coupling
  • Rationale: C-7 functionalization is historically challenging due to competing reactivities. Utilizing the highly basic, non-nucleophilic turbo-Grignard reagent (TMPMgCl·LiCl) enables selective deprotonation at C-7 without degrading the heterocyclic core[5][6].

  • Protocol:

    • Cool a solution of the protected scaffold in anhydrous THF to −40 °C.

    • Dropwise add TMPMgCl·LiCl and stir for 30 minutes to form the C-7 magnesiated intermediate.

    • Add a solution of ZnCl₂ in THF to transmetalate the intermediate into an organozinc species.

    • Introduce an aryl iodide and Pd(PPh₃)₄, then allow the reaction to warm to 25 °C. Stir for 4 hours to complete the Negishi cross-coupling[7].

Structure-Activity Relationship (SAR) & Quantitative Data

The biological efficacy of pyrazolo[3,4-c]pyridine derivatives is highly dependent on their substitution patterns. The table below summarizes the quantitative biological activity of key derivatives synthesized using the aforementioned vectorial strategies.

Compound / Derivative ClassTarget / Cell LineKey Biological ActivityRef
Compound 12a (3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-...)PC3, DU145, A2058 (Prostate/Melanoma)IC₅₀: 3.0 – 16.0 μM (Induces S-phase cell cycle arrest)[3]
Compound A17 (3-aryl, 7-anilino, C-5 electronegative group)A1 Adenosine ReceptorK_d: 5.62 nM (Residence Time: 41.33 min)[4]
Compound A17 (3-aryl, 7-anilino, C-5 electronegative group)A3 Adenosine ReceptorK_d: 13.5 nM (Residence Time: 47.23 min)[4]
5-arylcarboximidamido derivatives Pancreatic & Ovarian Cancer Cell LinesIC₅₀: Low nM range (Potent cytotoxic activity)[2]
4-alkylaminoethoxy pyrazolo[3,4-b]pyridines Mouse Breast Cancer ModelsIC₅₀: Low μM range (In vivo anti-tumor efficacy)[8]

References

  • Source: doi.
  • Source: researchgate.
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: chemrxiv.
  • Source: rsc.
  • Source: mdpi.

Sources

Application

Application Note: Pyrazolopyridine Scaffolds as Privileged Hinge-Binding Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Assay Development, Molecular Pharmacology, and Medicinal Chemistry Introduction & Mechanistic Rationale The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Assay Development, Molecular Pharmacology, and Medicinal Chemistry

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and immunology. A critical challenge in this domain is designing compounds that achieve both high binding affinity and kinome selectivity within the highly conserved ATP-binding pocket.

As a Senior Application Scientist, I frequently encounter various heterocyclic cores, but pyrazolopyridines —specifically the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers—stand out as "privileged scaffolds"[1]. Their utility stems from their structural mimicry of the adenine ring of ATP. The bicyclic core acts as a bidentate hinge binder, utilizing a hydrogen bond donor-acceptor pair to anchor the molecule to the backbone amides of the kinase hinge region[2].

Causality in Scaffold Selection

Why choose a pyrazolopyridine over a simple pyridine or indazole?

  • Multiple Binding Modes: Pyrazolo[3,4-b]pyridines can interact with the hinge region through either the pyrazole nitrogens or the pyridine nitrogen, allowing for flexible optimization depending on the specific kinase's active site topology[1].

  • Vectorial Trajectory: The geometry of the pyrazolopyridine core directs substituents precisely into the hydrophobic pockets (e.g., the DFG-out pocket or the selectivity pocket) and solvent-exposed regions, enabling the fine-tuning of pharmacokinetic properties and off-target mitigation[3].

  • Halogen-π Interactions: For example, placing a chlorine atom at the C-3 position of a pyrazolopyridine core has been proven to form strong edge-on halogen-π interactions with specific phenylalanine residues (e.g., F97 in CDK8), drastically increasing potency from the micromolar to the low-nanomolar range[4].

Structural and Functional Profiling of Key Inhibitors

To contextualize the versatility of this scaffold, we have summarized recent landmark pyrazolopyridine inhibitors. Notice how the core is conserved, but peripheral substitutions dictate the target kinase and the resulting phenotypic response.

Inhibitor / CompoundTarget KinaseScaffold TypeBiochemical IC₅₀Key Mechanistic Feature
JH-XVI-178 (Compound 15)CDK8 / CDK191H-pyrazolo[3,4-b]pyridine1 nMC-3 Chlorine forms edge-on halogen-π interaction with F97; inhibits STAT1 phosphorylation[4].
Compound 20e (IHMT-PI3K-315)PI3Kγ / PI3Kδpyrazolo[1,5-a]pyridine4.0 nM (γ), 9.1 nM (δ)Dual inhibition repolarizes M2 macrophages to the M1 phenotype in the tumor microenvironment[5].
Compound 7n FGFR1–31H-pyrazolo[3,4-b]pyridineNanomolarN(1)-H participates in critical H-bonding within the FGFR1 kinase domain; highly selective over VEGFR2[6].
Compound 13 C-Terminal Src Kinase (CSK)pyrazolo[1,5-a]pyridinePotent (Cellular)Augments T-cell activation by preventing CSK-mediated inhibitory phosphorylation of LCK[7].
Compound C03 TRKApyrazolo[3,4-b]pyridine56 nMPyridine ring engages in π–π stacking with Phe589; pan-TRK inhibition[8].

Kinase Signaling & Inhibition Pathway

To understand the functional impact of these inhibitors, we must visualize the biochemical blockade. Below is a logical relationship diagram detailing how a pyrazolopyridine inhibitor (e.g., JH-XVI-178) outcompetes ATP to halt downstream transcriptional signaling.

G ATP ATP Kinase Active Kinase (e.g., CDK8/19) ATP->Kinase Binds Hinge Region PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Catalyzes Phosphorylation InactiveKinase Kinase-Inhibitor Complex (Inactive) Kinase->InactiveKinase Competitive Blockade Substrate Substrate (e.g., STAT1) Substrate->PhosphoSub Transcription Gene Transcription & Cell Proliferation PhosphoSub->Transcription Activates Pathway Inhibitor Pyrazolopyridine Inhibitor Inhibitor->InactiveKinase High-Affinity Bidentate Binding

Figure 1: Mechanism of ATP-competitive kinase inhibition by pyrazolopyridine scaffolds.

Experimental Protocols: Validating Pyrazolopyridine Inhibitors

When evaluating a novel pyrazolopyridine, relying on a single assay modality is a critical error. Autofluorescence or compound aggregation can yield false positives. Therefore, we employ an orthogonal, self-validating system: a TR-FRET Binding Assay (to confirm physical target engagement) followed by an ADP-Glo™ Kinase Assay (to measure the suppression of catalytic turnover).

Protocol A: TR-FRET Target Engagement Assay

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the time-gated measurement eliminates background autofluorescence—a common issue with highly conjugated heterocyclic compounds like pyrazolopyridines.

Materials:

  • Recombinant Kinase (e.g., GST-tagged CSK or FGFR).

  • Europium-labeled anti-GST antibody (Donor).

  • Kinase-specific fluorescent tracer (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolopyridine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Kinase Addition: Add 5 µL of the recombinant kinase (optimized to 2 nM final concentration) in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase[7].

  • Tracer/Antibody Addition: Add 5 µL of a detection mix containing the Europium-anti-GST antibody (2 nM final) and the fluorescent tracer (at its predetermined K_d concentration).

  • Equilibration & Readout: Seal the plate and incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and a reference inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 is required to validate the assay run.

Protocol B: ADP-Glo™ Catalytic Activity Assay

Causality Focus: Because pyrazolopyridines are ATP-competitive[3], the assay must be run at an ATP concentration equal to the apparent Michaelis constant (


) of the specific kinase. Running the assay at 

ensures that the calculated IC₅₀ is a true reflection of the inhibitor's potency (

), balancing physiological relevance with assay sensitivity.

G Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP (at Km) + Inhibitor Incubate 60 min Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Incubate 40 min to degrade unspent ATP Step1->Step2 Step3 Step3 Step2->Step3 Data Step 4: Luminescence Readout Signal is directly proportional to ADP (Inversely proportional to Pyrazolopyridine inhibition) Step3->Data

Figure 2: Step-by-step workflow of the ADP-Glo™ Kinase Assay for measuring catalytic inhibition.

Step-by-Step Methodology:

  • Reaction Assembly: In a solid white 384-well plate, combine 2 µL of the pyrazolopyridine compound (diluted in assay buffer with 1% DMSO final), 2 µL of kinase/substrate mix, and 1 µL of ATP (at

    
    ).
    
  • Kinase Reaction: Centrifuge the plate briefly at 1000 x g. Incubate at 25°C for 60 minutes. Crucial: Ensure substrate conversion does not exceed 10% to maintain initial velocity conditions.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is subsequently used by luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence with an integration time of 0.5–1 second per well. Plot the log(inhibitor) vs. normalized response to calculate the IC₅₀.

References

1.7. nih.gov.[7] 2.3. rsc.org.[3] 3. 6. acs.org.[6] 4. 1. tandfonline.com.[1] 5.5. acs.org.[5] 6. 2. nih.gov.[2] 7.4. acs.org.[4] 8.8. rsc.org.[8]

Sources

Method

Application Note: Anticancer Activity and Mechanistic Profiling of Substituted Pyrazolo[3,4-c]pyridines

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Pharmacological Rationale The pyrazolopyridine scaffold is a highly privileged heterocyclic motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Pharmacological Rationale

The pyrazolopyridine scaffold is a highly privileged heterocyclic motif in modern medicinal chemistry, widely recognized for its utility as a purine bioisostere. Specifically, the pyrazolo[3,4-c]pyridine isomer presents a unique spatial arrangement of nitrogen atoms that allows it to effectively mimic the adenosine moiety of ATP [1]. This structural homology enables these derivatives to anchor deeply within the well-defined ATP-binding pockets (hinge regions) of various kinases, establishing critical hydrogen bonds that block catalytic phosphorylation [2].

Because aberrant kinase signaling drives nearly all hallmarks of cancer—ranging from unchecked cellular proliferation to immune evasion—substituted pyrazolo[3,4-c]pyridines have emerged as highly potent, targeted anticancer agents. By systematically modifying the substituents around the core ring, researchers can fine-tune the kinase selectivity profile, shifting the mechanism of action from direct cytotoxicity to immuno-oncology applications.

Structure-Activity Relationships (SAR) & Target Kinases

The antiproliferative activity and target specificity of pyrazolo[3,4-c]pyridines are highly tunable via strategic substitutions at the N-1/N-2, C-3, C-5, and C-7 positions:

  • HPK1 (MAP4K1) Inhibition for Immuno-Oncology: Hematopoietic progenitor kinase 1 (HPK1) acts as a negative regulator of T-cell activation. 1H-pyrazolo[3,4-c]pyridine derivatives (e.g., compound 6) have demonstrated potent cellular inhibition of HPK1 (IC₅₀ = 144 nM), presenting a novel mechanism for cancer immunotherapy by reversing tumor-induced immunosuppression [3].

  • GSK3α/β Modulation: Derivatives bearing 5-aryl or alkyl substituents, while leaving the pyrazole nitrogens unsubstituted, exhibit highly selective inhibition of Glycogen Synthase Kinase 3 (GSK3) without baseline cytotoxicity [4]. The N1-H bond is critical for establishing a hydrogen bond with the kinase hinge region.

  • Apoptosis & Cell Cycle Arrest: 5-arylcarboximidamido substitutions drive potent cytotoxicity (low nM range) against MDA-MB-231 and HT-1080 cells by inducing G0/G1 cell cycle arrest . Conversely, 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl) derivatives block prostate cancer cells (PC-3) specifically at the S phase . The presence of a 3-phenyl group is generally favorable for maximizing cytotoxicity against solid tumor lines [5].

MOA A Substituted Pyrazolo[3,4-c]pyridine B ATP-Binding Pocket (Kinase Hinge Region) A->B Purine Bioisosterism C Kinase Inhibition (GSK3β, HPK1, MAPKs) B->C Competitive Binding D Signal Transduction Blockade C->D Prevents Phosphorylation E Cell Cycle Arrest (G0/G1 or S Phase) D->E Modulates Cyclins F Apoptosis / Tumor Regression E->F Caspase Activation

Fig 1. Mechanistic pathway of pyrazolo[3,4-c]pyridines inducing cancer cell apoptosis.

Quantitative Data Summary

The table below consolidates the antiproliferative and kinase inhibitory metrics of key pyrazolo[3,4-c]pyridine scaffolds across various preclinical models.

Compound Scaffold / SubstitutionPrimary Target / Cell LineObserved IC₅₀Key Mechanistic OutcomeReference
1H-pyrazolo[3,4-c]pyridine (Compound 6) HPK1 (MAP4K1)144 nM (Cellular)T-cell activation / Immuno-oncology[3]
5-arylcarboximidamido-pyrazolo[3,4-c]pyridine HT-1080, MDA-MB-231Low nM rangeG0/G1 cell cycle arrest, Apoptosis
3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-... PC-3, DU145, A20583.0 - 16.0 μMS phase cell cycle block
3-phenylpyrazolo[3,4-c]pyridine derivatives MIA PaCa-2, SCOV30.87 - 4.3 μMStrong cytotoxic activity[5]
N-unsubstituted 5-aryl-pyrazolo[3,4-c]pyridines GSK3α/β, CLK1, DYRK1A< 10 μMSelective kinase inhibition[4]

Experimental Workflows & Protocols

Workflow S1 1. Compound Synthesis & SAR Optimization S2 2. Cell-Free Kinase Assay (ADP-Glo / Radiometric) S1->S2 Selectivity Profiling S3 3. In Vitro Cytotoxicity (MTT / CellTiter-Glo) S2->S3 Hit-to-Lead S4 4. Flow Cytometry (PI Staining / Annexin V) S3->S4 Mechanistic Validation S5 5. In Vivo Efficacy (Xenograft Models) S4->S5 Preclinical Translation

Fig 2. Standardized preclinical workflow for evaluating pyrazolopyridine-based kinase inhibitors.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality & Rationale: Because substituted pyrazolo[3,4-c]pyridines function as ATP-competitive inhibitors, their efficacy is best quantified using an assay that measures ATP consumption/ADP production directly. Relying on downstream substrate phosphorylation can introduce substrate-specific biases. By using a universal luminescence-based ADP detection method, you ensure that the calculated IC₅₀ directly reflects the compound's affinity for the kinase hinge region [1], [3].

Self-Validating System Setup: Include a "No Enzyme" control to establish the baseline luminescence (0% kinase activity) and a "Vehicle (DMSO)" control to establish maximum uninhibited activity (100%). Use a universal kinase inhibitor (e.g., Staurosporine) or a specific reference compound (e.g., 6-BIO for GSK3) as a positive control to validate assay sensitivity and Z'-factor [4].

Step-by-Step Procedure:

  • Reagent Preparation: Dilute the target kinase (e.g., HPK1 or GSK3β) and the appropriate lipid/peptide substrate in the optimized kinase buffer (typically containing MgCl₂, BSA, and DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-c]pyridine derivative in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration does not exceed 1%.

  • Pre-Incubation: Add the kinase/substrate mixture to the compound wells. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add ultra-pure ATP (at a concentration equal to the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Follow with the Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Plot the log[inhibitor] versus normalized response to calculate the IC₅₀ using non-linear regression.

Protocol B: Flow Cytometric Analysis of Cell Cycle Perturbation (PI Staining)

Causality & Rationale: Identifying whether a compound is purely cytotoxic or cytostatic is essential for drug development. Since pyrazolo[3,4-c]pyridines commonly inhibit kinases that regulate cell cycle checkpoints (e.g., MAPKs, CDKs), Propidium Iodide (PI) staining allows researchers to quantify DNA content and pinpoint the exact phase of arrest (G0/G1 vs. S phase). This mechanistic insight directly correlates the biochemical target to the cellular phenotype , .

Self-Validating System Setup: Always run an untreated/DMSO control to map the natural cell cycle distribution of the specific cell line. Include a known cell-cycle arresting agent (e.g., Nocodazole for G2/M arrest or Doxorubicin for G2/M and apoptosis) to ensure the flow cytometer and PI staining are accurately resolving cycle phases.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., PC-3 or HT-1080) in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Compound Treatment: Treat cells with the pyrazolo[3,4-c]pyridine derivative at concentrations corresponding to

    
     and 
    
    
    
    the established cellular IC₅₀. Incubate for 24 to 48 hours.
  • Harvesting: Collect both the media (containing floating apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes and wash the pellet twice with ice-cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes. RNase is critical here because PI binds to all double-stranded nucleic acids; degrading RNA ensures the signal is strictly proportional to DNA content.

  • Acquisition & Analysis: Analyze samples using a flow cytometer (e.g., BD FACSCanto). Gate out doublets using a PI-Width vs. PI-Area plot. Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy – PMC, NIH. URL:[Link]

  • New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships – DOI. URL: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors – PMC, NIH. URL: [Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines – J-Stage. URL:[Link]

  • Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines – ResearchGate. URL: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity – PMC, NIH. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Unlocking the Antiviral Potential of Pyrazolopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Privileged Scaffold The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, a molecular framework that h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, a molecular framework that has repeatedly been found to bind to a diverse range of biological targets.[1][2] This structural motif is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] In recent years, a significant body of research has highlighted the potent and broad-spectrum antiviral activities of pyrazolopyridine derivatives, positioning them as a promising class of candidates for the development of urgently needed antiviral therapeutics.[1][4] These compounds have shown efficacy against a variety of challenging viral pathogens, including enteroviruses, herpes simplex virus (HSV), and influenza virus.[3][4][5]

This guide provides an in-depth look at the antiviral properties of pyrazolopyridine derivatives, focusing on their mechanisms of action and providing detailed, field-proven protocols for their evaluation. As a self-validating system, this document will equip researchers with the necessary tools to accurately assess the therapeutic potential of novel pyrazolopyridine-based compounds.

Unraveling the Mechanism of Action

The antiviral efficacy of pyrazolopyridine derivatives stems from their ability to interfere with various stages of the viral life cycle.[6] Their mechanisms are often virus-specific, targeting key viral proteins or host-cell factors essential for viral replication.

Case Study: Inhibition of Enterovirus 2C Protein

A notable example is the potent activity of certain pyrazolopyridine analogs against non-polio enteroviruses like EV-D68, EV-A71, and Coxsackievirus B3.[4] Mechanistic studies have demonstrated that these compounds target the highly conserved viral 2C protein.[4] The 2C protein is a multifunctional ATPase and helicase crucial for several stages of the viral life cycle, including RNA replication, virion assembly, and membrane remodeling.[4] By binding to the 2C protein, these pyrazolopyridine inhibitors disrupt its function, effectively halting viral replication.[4] This targeted approach has yielded compounds with nanomolar efficacy and a cellular selectivity index exceeding 500, highlighting the potential for a wide therapeutic window.[4]

Case Study: Blocking Herpes Simplex Virus (HSV-1) Adsorption

Against HSV-1, some 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated a novel mechanism of action by interfering with the initial stages of infection.[2][3] Studies have shown that compounds like ARA-04 and ARA-05 primarily affect viral adsorption, the process of the virus attaching to the host cell surface.[2][3] In silico modeling suggests these molecules interact with proteins involved in this process, such as nectin-1 and viral glycoprotein D (gD).[3] This mechanism is distinct from standard anti-HSV drugs like acyclovir, which target viral DNA polymerase.[3] This suggests that pyrazolopyridine derivatives could be effective against acyclovir-resistant HSV strains.[3]

Core Experimental Protocols

A critical phase in antiviral drug discovery is the in vitro evaluation of a compound's ability to inhibit viral replication while exhibiting minimal toxicity to host cells.[7] This section provides step-by-step methodologies for determining the key parameters of antiviral efficacy and cytotoxicity.

Cytotoxicity Assay (CC50 Determination)

Before assessing antiviral activity, it is imperative to determine the concentration at which a compound becomes toxic to the host cells.[8][9] This is quantified as the 50% cytotoxic concentration (CC50). A common and reliable method is the Cell Counting Kit-8 (CCK-8) assay.[10][11]

Principle: The CCK-8 assay is a sensitive colorimetric method that measures cell viability.[11][12] It utilizes a highly water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[13] The amount of formazan generated is directly proportional to the number of viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK, HeLa) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test pyrazolopyridine derivative in an appropriate assay medium (e.g., DMEM with 2% FBS).[7]

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various compound dilutions to the wells. Include "cells-only" wells with fresh medium as an untreated control.[7]

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color develops.[12][13]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis (dose-response curve).[7]

Antiviral Efficacy: Plaque Reduction Assay (EC50 Determination)

The plaque reduction assay is the gold standard for quantifying the efficacy of antiviral compounds against lytic viruses.[14][15][16] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[17][18]

Principle: Infectious virus particles create visible plaques in a confluent monolayer of host cells. The number of plaques is directly proportional to the quantity of infectious virus.[14] An effective antiviral agent will inhibit viral replication, leading to a reduction in the number and/or size of plaques.[14] The 50% effective concentration (EC50) is the compound concentration that reduces plaque formation by 50%.[19]

Step-by-Step Protocol:

  • Cell Seeding (Day 1): Seed a susceptible host cell line in 6-well or 12-well plates. Adjust the seeding density to ensure a 95-100% confluent monolayer on the day of infection.[14] Incubate overnight (37°C, 5% CO₂).

  • Compound & Virus Preparation (Day 2):

    • Prepare serial dilutions of the pyrazolopyridine compound in a serum-free or low-serum medium.

    • Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

    • In separate tubes, mix the diluted virus with each compound dilution (and a no-compound control) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection (Day 2): Wash the cell monolayers with phosphate-buffered saline (PBS). Adsorb 100-200 µL of the virus-compound mixture onto the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.[8]

  • Overlay Application (Day 2): After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) mixed with the corresponding compound concentrations.[17][18]

  • Incubation (2-5 Days): Incubate the plates at 37°C in a 5% CO₂ incubator until clear plaques are visible in the virus control wells. The duration depends on the virus-cell system used.[14]

  • Plaque Visualization (Staining):

    • Carefully remove the overlay.

    • Fix the cells (e.g., with 10% formalin) for at least 30 minutes.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.[14]

  • Data Acquisition & Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (untreated) wells.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression.

Data Presentation and Interpretation

A crucial metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI) . It is a ratio that compares the compound's cytotoxicity to its antiviral efficacy.

SI = CC50 / EC50

A higher SI value is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to host cells.[4] Generally, an SI value greater than 10 is considered promising for further development.[4]

Compound IDTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI)
PPD-01 Enterovirus 71>1000.85>117
PPD-02 HSV-1>10001.00>1000[3]
PPD-03 Influenza A (H1N1)854.220.2
Control (Virus-specific)(Varies)(Varies)(Varies)

Table 1: Example data summary for the evaluation of pyrazolopyridine derivatives (PPD). Data is illustrative but based on realistic values from published literature.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clarifying complex protocols and biological mechanisms.

Plaque_Reduction_Assay_Workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Infection & Treatment cluster_day3_5 Days 3-5: Incubation & Plaque Formation cluster_final Final Day: Visualization & Analysis a Seed Host Cells in Multi-well Plates b Incubate Overnight (37°C, 5% CO2) a->b Achieve Confluent Monolayer d Dilute Virus Stock b->d c Prepare Serial Dilutions of Pyrazolopyridine e Infect Cell Monolayer with Virus + Compound Mixture c->e d->e f Remove Inoculum & Add Semi-Solid Overlay with Compound e->f 1 hr Adsorption g Incubate Plates until Plaques are Visible f->g h Fix and Stain Cells (e.g., Crystal Violet) g->h i Count Plaques in Each Well h->i j Calculate % Inhibition and Determine EC50 i->j

Caption: Workflow for the Plaque Reduction Assay.

Mechanism_of_Action cluster_virus Enterovirus cluster_host Host Cell vRNA Viral RNA p2C 2C Protein (ATPase/Helicase) vRNA->p2C requires Replication Viral RNA Replication & Virion Assembly p2C->Replication drives Replication->vRNA produces more PPD Pyrazolopyridine Derivative PPD->p2C INHIBITS

Caption: Inhibition of Enterovirus 2C Protein.

Conclusion and Future Directions

Pyrazolopyridine derivatives represent a versatile and potent class of antiviral agents with demonstrated activity against a range of clinically relevant viruses.[1] The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel analogs. The diverse mechanisms of action, from inhibiting viral entry to disrupting core replicative enzymes, suggest that this chemical scaffold can be tailored to combat different viral threats, including drug-resistant strains.[3][4] Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of lead compounds.

References

  • Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. PMC, National Center for Biotechnology Information.[Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PMC, National Center for Biotechnology Information.[Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis, Characterization, and Antiviral Activities of Pyridopyrazolotriazines. ResearchGate.[Link]

  • Identification, Design and Synthesis of Novel Pyrazolopyridine Influenza Virus Nonstructural Protein 1 Antagonists. PMC, National Center for Biotechnology Information.[Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.[Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy.[Link]

  • In vitro methods for testing antiviral drugs. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine Derivatives for Antiviral Evaluation. Scilit.[Link]

  • Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay. Dojindo Molecular Technologies.[Link]

  • Plaque Reduction Assay. Creative Diagnostics.[Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. ACS Publications.[Link]

  • Antiviral & Antimicrobial Testing. Charles River Laboratories.[Link]

  • In Vitro Antiviral Testing Services. Creative Diagnostics.[Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.[Link]

  • Antiviral Activity Evaluation of Pyrazolo[4,3-e][3][4][8]triazines. Journal of the Chemical Society of Pakistan.[Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.[Link]

  • Understanding Cytotoxicity. Virology Research Services.[Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. PMC, National Center for Biotechnology Information.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Regioselective Functionalization of Pyrazolopyridines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Importance Pyrazolopyridines are privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Importance

Pyrazolopyridines are privileged heterocyclic scaffolds in modern drug discovery, acting as critical bioisosteres for indoles and purines. They are heavily featured in the design of potent kinase inhibitors (such as CHK1 inhibitors) and advanced antimalarial agents[1]. However, the functionalization of the pyrazolopyridine core presents significant synthetic challenges due to the presence of multiple coordinating nitrogen atoms that can poison transition metal catalysts, as well as the need for strict regiocontrol when multiple reactive sites are present.

Palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination protocols—have revolutionized the late-stage functionalization of these heterocycles[2][3]. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for the regioselective functionalization of dihalogenated pyrazolopyridines.

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The functionalization of a starting material like 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine relies on exploiting the kinetic differences in oxidative addition.

Regioselectivity (C3 vs. C6)

The carbon-iodine (C-I) bond at the C3 position has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-chlorine (C-Cl) bond at the C6 position (~96 kcal/mol). Consequently, the Pd(0) active species will undergo oxidative addition at the C3 position almost exclusively at lower temperatures (60 °C). The C6 position remains inert until the temperature is elevated (100 °C) and additional catalyst is introduced, enabling a seamless, one-pot sequential diarylation[4].

Catalyst and Ligand Selection
  • For Suzuki-Miyaura (C-C Coupling): The combination of

    
     and the bidentate ligand dppf  (1,1'-Bis(diphenylphosphino)ferrocene) is optimal. The large bite angle of dppf (99°) sterically accelerates the reductive elimination step, which is often the rate-limiting hurdle when coupling bulky heteroaryls[4].
    
  • For Buchwald-Hartwig (C-N Coupling): Amination at the challenging C6-chloro position requires ligands like Xantphos or BrettPhos . These ligands prevent unwanted

    
    -hydride elimination from the amine substrate and force the palladium center into a geometry that strongly favors C-N reductive elimination[2][3].
    
Solvent and Base Dynamics

For Suzuki couplings, a solvent system of 1,4-dioxane and water (3:1) paired with


 is highly recommended. The aqueous component is not merely a solubilizer; it is mechanistically required to hydroxylate the boronic acid, forming the reactive boronate intermediate necessary for transmetalation. 

provides sufficient basicity to drive this step without causing base-mediated degradation of the pyrazolopyridine core[4].

Reaction Workflows & Catalytic Cycles

Workflow Start Dihalogenated Pyrazolopyridine (3-Iodo, 6-Chloro) Step1 C3 Suzuki-Miyaura Coupling Pd(OAc)2, dppf, 60°C Start->Step1 High C3 Reactivity Int1 C3-Arylated, 6-Chloro Intermediate Step1->Int1 1 Hour Step2 C6 Suzuki / Buchwald-Hartwig Pd(OAc)2, dppf, 100°C Int1->Step2 One-Pot Addition Final 3,6-Disubstituted Pyrazolopyridine Step2->Final 2-4 Hours

Regioselective one-pot sequential functionalization workflow for pyrazolopyridines.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Trans Transmetalation (Suzuki) OxAdd->Trans Pd(II) Complex RedElim Reductive Elimination Trans->RedElim Ar'-B(OH)2 RedElim->Pd0 Ar-Ar' Product

General palladium-catalyzed cross-coupling cycle highlighting key mechanistic phases.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each mechanistic phase before proceeding, minimizing wasted reagents and time.

Protocol A: One-Pot Sequential Suzuki-Miyaura C3/C6 Diarylation

Reference conditions adapted from established regioselective methodologies[4][5].

Reagents:

  • 6-chloro-3-iodo-1-(protected)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid 1 (for C3, 1.0 equiv)

  • Arylboronic acid 2 (for C6, 1.2 equiv)

  • 
     (5 mol% for Step 1; 15 mol% for Step 2)
    
  • dppf (5 mol% for Step 1; 15 mol% for Step 2)

  • 
     (2.0 equiv)
    
  • Degassed 1,4-dioxane/water (3:1 v/v)

Step-by-Step Procedure:

  • System Purging: Charge an oven-dried Schlenk flask with the pyrazolopyridine core, Arylboronic acid 1,

    
     (5 mol%), dppf (5 mol%), and 
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • C3-Arylation (Kinetic Control): Heat the reaction mixture to 60 °C and stir for 1 hour.

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The starting material spot should be entirely consumed. A new, single intermediate spot must be visible. LC-MS analysis of an aliquot should confirm the

      
       mass of the mono-arylated, mono-chlorinated species. Do not proceed if starting material remains; check solvent degassing as 
      
      
      
      quenches Pd(0).
  • C6-Arylation (Thermodynamic Drive): To the same pot, add Arylboronic acid 2 (1.2 equiv), additional

    
     (15 mol%), and dppf (15 mol%). Elevate the temperature to 100 °C and stir for 2–4 hours.
    
    • Self-Validation Checkpoint 2: The reaction mixture will darken. TLC should show the disappearance of the intermediate spot and the emergence of a lower-

      
       product spot.
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination at C6

For the synthesis of amino-substituted pyrazolopyridines (e.g., CHK1 inhibitor precursors)[1][3].

Reagents:

  • C6-chloro-pyrazolopyridine intermediate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • 
     (5 mol%)
    
  • Xantphos (10 mol%)

  • 
     (1.5 equiv)
    
  • Anhydrous Toluene

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an Argon-flushed vial, combine

    
    , Xantphos, and a portion of the anhydrous toluene. Stir at room temperature for 10 minutes.
    
    • Self-Validation Checkpoint 1: Observe a distinct color shift from the dark purple/black of

      
       to a deep reddish-brown, confirming the generation of the active 
      
      
      
      complex.
  • Reagent Addition: Add the C6-chloro-pyrazolopyridine, the amine, and

    
    .
    
  • Heating: Seal the vial and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint 2: Monitor amine consumption via Ninhydrin stain on TLC. The basic

      
       will cause the reaction mixture to remain a thick suspension; if it becomes completely clear, moisture may have compromised the base.
      

Quantitative Data & Substrate Scope

The efficiency of the Suzuki-Miyaura coupling on the pyrazolopyridine core is highly dependent on the electronic properties of the boronic acid. The table below summarizes expected yields based on empirical data from sequential one-pot syntheses[4][5].

Boronic Acid / Coupling PartnerTarget PositionElectronic PropertyExpected Yield (%)
4-Fluorophenylboronic acidC3Electron-Withdrawing (Mild)97%
4-Methoxyphenylboronic acidC3Electron-Donating81%
3-Methoxyphenylboronic acidC3Electron-Donating63%
4-Cyanophenylboronic acidC3Electron-Withdrawing (Strong)72%
4-Nitrophenylboronic acidC3Electron-Withdrawing (Strong)53%
3-Hydroxyphenylboronic acidC3Protic / H-Bond Donor52%
Benzo[d][1,3]dioxol-5-ylboronic acidC6Sterically Hindered / EDG57%

Note: Protic groups like hydroxyls (-OH) are generally tolerated under these specific


/Dioxane/Water conditions without the need for prior protection, highlighting the robustness of the catalytic system[4][5].

References

1.[5] Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: nih.gov. URL: 2.[1] Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Source: nih.gov. URL: 3.[4] Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: rsc.org. URL: 4.[2] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: acs.org. URL: 5.[3] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: semanticscholar.org. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in pyrazolo[3,4-b]pyridine synthesis

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic root causes of low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic root causes of low yields in your synthesis workflows.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug development, but its synthesis—often relying on the condensation of 5-aminopyrazoles with 1,3-dicarbonyls or multicomponent reactions—is notoriously prone to regioselectivity issues, incomplete aromatization, and catalyst inhibition. This center provides diagnostic tools, mechanistic FAQs, optimized data, and self-validating standard operating procedures (SOPs) to rescue your yields.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the specific chemical bottleneck causing your low yield.

Troubleshooting Start Low Yield Identified (< 40%) Q1 Are multiple spots visible on TLC? (Indicating Isomers) Start->Q1 A1 Issue: Regioselectivity / N1-unprotected. Action: Use N1-phenyl aminopyrazole. Q1->A1 Yes Q2 Is the dominant product mass M+2? (Indicating Dihydropyridine) Q1->Q2 No A2 Issue: Incomplete Aromatization. Action: Add DDQ oxidant. Q2->A2 Yes Q3 Are starting materials largely unreacted? Q2->Q3 No A3 Issue: Catalyst/Solvent Inhibition. Action: Switch to Cu(acac)2 in CHCl3. Q3->A3 Yes

Diagnostic workflow for troubleshooting low yields in pyrazolo[3,4-b]pyridine synthesis.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am condensing a 5-aminopyrazole with a 1,3-dicarbonyl compound, but my yield of the desired pyrazolo[3,4-b]pyridine is <30%. NMR shows a mixture of products. Why? Mechanistic Cause: This is a classic regioselectivity failure. When using an unsymmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups dictates whether the C4 carbon of the 5-aminopyrazole (via Michael addition) or the exocyclic amino group attacks first. If the electrophilicities are similar, you will generate a ~50:50 mixture of regioisomers . Furthermore, if the N1 position of your 5-aminopyrazole is unprotected (R=H), condensation can occur between the N1 and the exocyclic amine, leading to the structural isomer pyrazolo[1,5-a]pyrimidine instead of your target . Actionable Solution:

  • Use N1-substituted 5-aminopyrazoles (e.g., N1-phenyl or N1-methyl) to sterically and electronically block pyrazolo[1,5-a]pyrimidine formation.

  • Ensure your 1,3-dicarbonyl has distinct electrophilic centers. For example, utilizing trifluoromethylated dicarbonyls makes the CF3-adjacent carbonyl significantly more electrophilic, driving regioselectivity above 80% .

Q2: My multicomponent reaction (5-aminopyrazole, aldehyde, cyclic ketone) stalls, and LC-MS shows a dominant mass of M+2. How do I drive the reaction to completion? Mechanistic Cause: Multicomponent reactions frequently stall at the 4,7-dihydropyrazolo[3,4-b]pyridine intermediate. The final aromatization step requires an oxidative driving force. Without an explicit oxidant or prolonged heating under aerobic conditions, the dihydropyridine ring remains thermodynamically stable and will not spontaneously aromatize . Actionable Solution: Do not rely on ambient oxygen. Introduce an explicit dehydrogenation step. Treat the crude 4,7-dihydropyrazolo[3,4-b]pyridine with 1.1 equivalents of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in acetonitrile. This rapidly drives the aromatization, converting the M+2 intermediate to the fully aromatic pyrazolo[3,4-b]pyridine in high yield.

Q3: I am attempting a formal [3+3] cycloaddition, but my starting materials remain unreacted. Increasing the catalyst load doesn't help. Mechanistic Cause: Formal [3+3] cycloadditions are highly sensitive to the solvent's dielectric constant and its ability to coordinate with the catalyst. If you are using polar, coordinating solvents like THF or Acetonitrile, the solvent molecules competitively bind to Lewis acid catalysts (like Copper(II) acetylacetonate), completely inhibiting the activation of the dicarbonyl substrate . Actionable Solution: Switch to a non-coordinating halogenated solvent. As shown in the optimization data below, shifting from THF to Chloroform (CHCl₃) frees the copper catalyst's coordination sphere, increasing yields from 30% to 94%.

Part 3: Quantitative Data & Optimization

To illustrate the profound impact of solvent coordination on Lewis acid-catalyzed pyrazolo[3,4-b]pyridine synthesis, review the optimization data for the Cu(acac)₂ catalyzed formal [3+3] cycloaddition. Note that increasing catalyst equivalents beyond 0.1 provides no benefit if the solvent environment is optimized.

Table 1: Solvent and Catalyst Optimization for Pyrazolo[3,4-b]pyridine Synthesis

CatalystEquivalentsSolventTemperatureYield (%)Causality / Observation
Cu(acac)₂0.1AcetonitrileReflux20Severe catalyst coordination/inhibition.
Cu(acac)₂0.1THFRoom Temp30Moderate catalyst coordination.
Cu(acac)₂0.1BenzeneRoom Temp40Poor solubility of intermediates.
Cu(acac)₂0.1TolueneRoom Temp68Improved non-coordinating environment.
Cu(acac)₂0.01CHCl₃Room Temp74Catalyst starved; incomplete conversion.
Cu(acac)₂ 0.1 CHCl₃ Room Temp 94 Optimal Lewis acid activation.
Cu(acac)₂0.5CHCl₃Room Temp94Excess catalyst provides no added benefit.

Part 4: Standard Operating Procedure (SOP)

High-Yield Synthesis of Pyrazolo[3,4-b]pyridines via Cu(II) Catalysis This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the validation criteria are met.

Step 1: Reagent Preparation & Solvation

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the N1-substituted 5-aminopyrazole derivative (1.0 mmol) and the α,β-unsaturated ketone/dicarbonyl (1.0 mmol).

  • Dissolve the mixture in 5.0 mL of anhydrous Chloroform (CHCl₃). Do not substitute with THF or DMF.

Step 2: Catalyst Activation

  • Add exactly 0.1 equivalents (0.1 mmol, ~26 mg) of Copper(II) acetylacetonate [Cu(acac)₂].

  • Mechanistic Note: 0.1 equiv provides optimal Lewis acid activation. Higher loads can cause catalyst aggregation and complicate workup without improving yield.

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the mixture at room temperature (25 °C).

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3) every 60 minutes. The primary validation point is the complete disappearance of the highly polar 5-aminopyrazole spot, which confirms the initial Michael addition has occurred. The reaction is typically complete within 2–4 hours.

Step 4: Workup & Aromatization Check

  • Upon completion, quench the reaction with 10 mL of distilled water.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Validation Check: Take a crude LC-MS of the organic layer. If the dominant mass is the target (M), proceed to Step 5. If the dominant mass is M+2, the intermediate has not fully aromatized. Correction: Add 1.1 equiv of DDQ to the organic layer and stir for 30 minutes before proceeding.

Step 5: Purification

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure pyrazolo[3,4-b]pyridine. Expected yield: >85%.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL: [Link]

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the technical support center for managing regioselectivity in substituted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing regioselectivity in substituted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis, and why is their control so important?

A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield two different products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties. For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a necessity.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity in the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is primarily governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. Key factors include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.

  • Reaction Conditions: The choice of solvent and catalyst (acidic, basic, or neutral conditions) can significantly alter the reaction pathway and, consequently, the regiomeric outcome.

Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can play a critical role in controlling which regioisomer is preferentially formed. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-

Troubleshooting

Managing side reactions in the synthesis of pyrazolo[3,4-C]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This bicyclic heteroaromatic scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide range of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This bicyclic heteroaromatic scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] However, its synthesis is often accompanied by challenges, particularly concerning regioselectivity and side-product formation.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems encountered in the lab. We will explore the causality behind these issues and offer validated, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic precursors for the pyrazolo[3,4-c]pyridine core?

The construction of the pyrazolo[3,4-c]pyridine ring system typically involves two primary strategies: (1) annulating a pyrazole ring onto a pre-existing pyridine scaffold, or (2) building a pyridine ring onto a pyrazole precursor.[4][5] Common starting materials include suitably functionalized aminopyrazoles, which can undergo condensation and cyclization with 1,3-dicarbonyl compounds or their equivalents.[3] Another prevalent method involves the cyclization of substituted hydrazones derived from acylpyridines.[4][5] Multi-component reactions (MCRs) have also gained traction, offering a streamlined approach to complex derivatives from simple, readily available starting materials.[6][7]

Q2: How significant is the issue of regioselectivity, and what are the main factors influencing it?

Regioselectivity is arguably the most critical challenge in the synthesis of many pyrazolopyridine isomers, including the [3,4-c] variant.[4][8] The formation of undesired regioisomers, such as the pyrazolo[3,4-b] or [4,3-c] systems, is a common outcome.[4][5]

Key factors that dictate the regiochemical outcome include:

  • Steric and Electronic Properties: The size and electron-donating or -withdrawing nature of substituents on both the pyrazole and pyridine precursors can sterically or electronically favor one cyclization pathway over another.[4]

  • Reaction Conditions: Parameters like solvent polarity, temperature, pH, and the choice of catalyst can dramatically shift the equilibrium between kinetic and thermodynamic products, thereby altering the isomeric ratio.[4][5]

  • Nature of the Starting Materials: The specific precursors used are crucial. For instance, in reactions involving hydrazones, the (Z)-isomer may cyclize readily while the (E)-isomer might fail to react under the same conditions.[5]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems with detailed mechanistic explanations and actionable protocols.

Problem 1: Formation of N1 vs. N2 Alkylated Isomers on the Pyrazole Ring

Issue: During N-alkylation or N-arylation steps on the pyrazole moiety, you observe a mixture of two regioisomers, making purification difficult and lowering the yield of the desired product.

Root Cause Analysis: This is a classic challenge in pyrazole chemistry.[8][9] The NH proton of an unsymmetrically substituted pyrazole is tautomeric, rapidly moving between the two nitrogen atoms. This creates two distinct nucleophilic centers (N1 and N2) that can react with an electrophile (e.g., an alkyl halide). The electronic properties of both nitrogens are often very similar, leading to poor regioselectivity.[8][10] The final product ratio is a sensitive function of the substrate's electronic and steric profile, the electrophile, the base used, and the solvent.

Troubleshooting Workflow

start Problem: N1/N2 Isomer Mixture check_sterics Are N1 and N2 positions sterically different? start->check_sterics sterics_yes Modify Reaction Conditions to Exploit Sterics check_sterics->sterics_yes Yes sterics_no Use a Directing or Protecting Group Strategy check_sterics->sterics_no No change_base Change Base sterics_yes->change_base change_solvent Change Solvent sterics_yes->change_solvent change_temp Lower Temperature sterics_yes->change_temp use_sem Use SEM Protecting Group sterics_no->use_sem use_bulky Introduce Bulky Substituent sterics_no->use_bulky outcome Achieve Regiocontrol change_base->outcome change_solvent->outcome change_temp->outcome use_sem->outcome use_bulky->outcome

Caption: Workflow for troubleshooting N-alkylation regioselectivity.

Validated Protocols for Regiocontrol:

  • Modify Reaction Conditions:

    • Base Selection: The choice of base and its counter-ion can influence selectivity. Harder cations (like Li+) tend to coordinate to the more electronegative nitrogen, while softer cations (like Cs+) may favor the other. A switch from a strong, hard base like NaH to a weaker carbonate base (e.g., K₂CO₃ or Cs₂CO₃) can alter the isomeric ratio. In some cases, using NaH has been shown to prevent the formation of regioisomeric products entirely.[8]

    • Solvent Effects: The polarity of the solvent plays a crucial role. Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base, leading to a "freer" pyrazolate anion and often resulting in a mixture of products. Nonpolar solvents (e.g., Toluene, Dioxane) may promote aggregation or specific ion-pairing, which can enhance selectivity for the less sterically hindered nitrogen.

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.

  • Substrate Modification (Protecting Group Strategy):

    • For complex syntheses where complete regiocontrol is paramount, a protecting group strategy is highly effective. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful technique.[11] The SEM group can be directed to one nitrogen, allowing for functionalization of the other positions. A key advantage is the "SEM switch," where the group can be transposed from one nitrogen to the other, effectively unmasking the previously blocked position for reaction.[11]

Data Summary: Influence of Conditions on N-Alkylation

ParameterCondition 1Condition 2Expected OutcomeRationale
Base K₂CO₃NaHNaH may increase selectivity.The nature of the cation and base strength alters the nucleophilicity of the N atoms differently.[8][9]
Solvent DMF (Polar Aprotic)Toluene (Nonpolar)Toluene may favor alkylation at the less sterically hindered nitrogen.Nonpolar solvents promote ion-pairing, which can amplify steric effects.
Protecting Group NoneSEM-ClSEM group allows for near-perfect regioselectivity.The protecting group physically blocks one nitrogen, allowing reaction at the other.[11]
Problem 2: Incomplete Cyclization or Low Yield

Issue: The final ring-closing step to form the pyridine portion of the scaffold is inefficient, resulting in low yields of the desired pyrazolo[3,4-c]pyridine and recovery of unreacted starting material or decomposition products.

Root Cause Analysis: Incomplete cyclization can stem from several factors. The reaction may be reversible and have an unfavorable equilibrium under the chosen conditions. The activation energy for the cyclization may be too high, requiring more forcing conditions. Alternatively, prolonged reaction times or excessive heat can lead to the degradation of either the starting material or the product.[4] Catalyst deactivation, if one is used, is another common culprit.[12]

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure all precursors are pure and dry. Impurities can inhibit catalysts or introduce competing side reactions.[12]

  • Optimize Temperature and Time:

    • Begin by monitoring the reaction at its standard temperature using TLC or LC-MS at regular intervals (e.g., every hour).

    • If the reaction stalls, incrementally increase the temperature by 10-20 °C and continue monitoring. Be cautious, as higher temperatures can also promote decomposition.[4]

    • Consider using microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and often improves yields by promoting efficient and uniform heating.[4][6][7]

  • Solvent and Catalyst Screening:

    • The solvent can significantly impact reaction kinetics.[12] If the reaction is slow in a solvent like ethanol, consider switching to a higher-boiling polar aprotic solvent like DMF, or a nonpolar solvent like toluene, depending on the mechanism.

    • If the reaction is acid or base-catalyzed, screen different catalysts. For example, if using acetic acid, try a stronger acid like p-toluenesulfonic acid (p-TsA). If using a palladium catalyst for a cross-coupling/cyclization cascade, screen different ligands.

  • Consider an Alternative Synthetic Route: If extensive optimization fails, the chosen synthetic pathway may be inherently inefficient for the specific substrate. Consulting the literature for alternative cyclization strategies is recommended.[4] For example, methods involving the cyclization of pyridine N-oxide tosylhydrazones can be effective under mild conditions, avoiding the need for harsh reagents.[5]

Problem 3: Unintended Hydrolysis of Nitrile or Ester Groups

Issue: During a reaction step performed under acidic or basic conditions (e.g., a cyclization or deprotection), a peripheral nitrile (CN) or ester (COOR) group on your molecule is hydrolyzed to a carboxylic acid.

Root Cause Analysis: Both nitriles and esters are susceptible to hydrolysis under aqueous acidic or basic conditions, especially with heating.[13][14] The mechanism involves nucleophilic attack by water (acid-catalyzed) or hydroxide (base-catalyzed) at the electrophilic carbon of the nitrile or ester.[13][14] Often, the conditions required to promote a difficult cyclization are harsh enough to cause this unwanted side reaction.[15][16]

Mechanistic Depiction of Side Reaction

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis nitrile_acid R-C≡N protonated_nitrile R-C≡N⁺-H nitrile_acid->protonated_nitrile + H⁺ attack_h2o Imidic Acid [R-C(OH)=NH] protonated_nitrile->attack_h2o + H₂O amide_acid Amide [R-C(O)NH₂] attack_h2o->amide_acid Tautomerization acid Carboxylic Acid [R-COOH] amide_acid->acid +H₃O⁺, Δ nitrile_base R-C≡N attack_oh [R-C(O⁻)=N⁻] nitrile_base->attack_oh + OH⁻ imidic_acid_anion Imidate [R-C(O)=NH] attack_oh->imidic_acid_anion + H₂O amide_base Amide [R-C(O)NH₂] imidic_acid_anion->amide_base Tautomerization carboxylate Carboxylate [R-COO⁻] amide_base->carboxylate +OH⁻, Δ

Caption: General pathways for unintended nitrile hydrolysis.

Mitigation Strategies:

  • Use Anhydrous and Milder Conditions:

    • Strictly Anhydrous: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.

    • Milder Reagents: If using a strong acid like concentrated HCl, switch to a milder organic acid or a Lewis acid that is less likely to require aqueous workup. If using a strong base like NaOH, consider non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or milder inorganic bases like NaHCO₃ if mechanistically viable.

  • Reduce Reaction Temperature and Time: As with incomplete cyclization, hydrolysis is often accelerated by heat. Run the reaction at the lowest possible temperature that allows the primary reaction to proceed at an acceptable rate.

  • Protecting Group Strategy: If the nitrile or ester is not involved in the reaction, it can be temporarily protected. For example, a nitrile can sometimes be protected by conversion to a less reactive functional group that can be reverted in a later step, although this adds steps to the synthesis. A more common strategy is to simply plan the synthesis such that sensitive groups are introduced after any harsh acidic or basic steps are completed.

References

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. Retrieved from [Link]

  • Padwa, A., et al. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int J Mol Sci. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wang, J., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • American Chemical Society. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Kikelj, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Retrieved from [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Hadjipavlou-Litina, D., et al. (2018). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. Retrieved from [Link]

  • Shri R.R.Lalan College. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in Brominated Heterocycles

Welcome to the Advanced Applications Troubleshooting Guide. For researchers and drug development professionals, brominated heterocycles are indispensable building blocks in late-stage functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. For researchers and drug development professionals, brominated heterocycles are indispensable building blocks in late-stage functionalization. However, during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), these substrates frequently undergo an unwanted side reaction: hydrodehalogenation (or protodebromination).

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind this byproduct and providing self-validating protocols to eliminate it.

Mechanistic Causality: The "Why" Behind the Byproduct

To stop dehalogenation, we must first understand where the catalytic cycle derails. Following the initial oxidative addition of the brominated heterocycle to the Pd(0) catalyst, the resulting Pd(II) intermediate is at a crossroads. If the subsequent transmetalation step is sluggish, the complex is vulnerable to a competing pathway: a hydride transfer that forms a palladium-hydride species, which rapidly undergoes reductive elimination to yield the useless, dehalogenated heteroarene[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [HetAr-Pd(II)-Br] Pd0->OxAdd HetAr-Br Transmet Transmetalation [HetAr-Pd(II)-R] OxAdd->Transmet R-B(OH)2 Hydride Hydride Transfer [HetAr-Pd(II)-H] OxAdd->Hydride Base/Solvent/H2O DesiredProd Cross-Coupled Product [HetAr-R] Transmet->DesiredProd Reductive Elim. DesiredProd->Pd0 UndesiredProd Protodebromination [HetAr-H] Hydride->UndesiredProd Reductive Elim. UndesiredProd->Pd0

Divergent Pd-catalytic pathways: Cross-coupling vs. protodebromination.

Frequently Asked Questions (FAQs)

Q: Where is the hydride coming from to cause this protodebromination? A: Deuterium labeling studies have conclusively shown that the destructive hydride can originate from multiple sources in your flask[2]. The most common culprits are adventitious water, protic solvents (like alcohols), or even


-hydride elimination from the backbone of ethereal solvents (e.g., THF or 1,4-dioxane) when the reaction is heated for extended periods[2].

Q: How does my choice of base influence this side reaction? A: Strong alkoxide bases (such as NaOtBu) are notorious for exacerbating dehalogenation[3]. Alkoxides can coordinate directly to the palladium center and undergo


-hydride elimination themselves, acting as direct hydride donors to the metal[3]. To prevent this, switch to milder, inorganic bases like anhydrous 

or

, which lack abstractable

-hydrogens and facilitate transmetalation without risking hydride transfer[4].

Q: I am working with a bromo-imidazole. Why is it particularly susceptible, and how do I fix it? A: N-heterocyclic halides with free N-H bonds (e.g., bromo-imidazoles, bromo-pyrroles) are highly susceptible because the nitrogen atom can coordinate to the palladium catalyst[4]. This coordination stalls the catalytic cycle, increasing the residence time of the Pd(II) intermediate and allowing slower side reactions—like hydride transfer—to outcompete transmetalation. Protecting the imidazole nitrogen with a sterically demanding group (e.g., Boc or SEM) prevents this parasitic coordination and dramatically suppresses debromination[5].

Quantitative Analysis: Condition Screening

The table below summarizes the causal relationship between reaction parameters and the suppression of the dehalogenation side reaction, using the coupling of 5-bromotetralone as a standard benchmarking model[3].

Catalyst System (mol%)BaseSolventTemp (°C)Cross-Coupling Yield (%)Dehalogenation Byproduct (%)

(5%)
NaOtBuToluene1105540

(2%) + SPhos
NaOtBuToluene1107520

(2%) + SPhos

Toluene90888

(3%)

DME8092<5

(2%) + XPhos

Dioxane9095<3

Key Takeaway: Moving from a first-generation catalyst (


) with a strong alkoxide base to a bulky, electron-rich biaryl phosphine (XPhos) with a mild carbonate base reduces the dehalogenation byproduct from 40% to less than 3%[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology for the anhydrous Suzuki-Miyaura coupling of a brominated heterocycle is designed as a self-validating system . Every critical step includes a built-in checkpoint to verify causality before proceeding.

Step 1: Reagent & Solvent Verification
  • Action: Dispense anhydrous 1,4-dioxane.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent batch. The moisture content must be <50 ppm . Causality: If water exceeds this threshold, it will act as an unavoidable proton source, guaranteeing the formation of the dehalogenated byproduct. Do not proceed until the solvent passes this check.

Step 2: Pre-catalyst Assembly (Glovebox)
  • Action: In an inert atmosphere, combine the brominated heterocycle (1.0 eq), boronic acid/ester (1.2 eq),

    
     (2 mol%), XPhos (4 mol%), and finely milled anhydrous 
    
    
    
    (2.0 eq) in a Schlenk flask.
  • Causality: XPhos is a sterically demanding, electron-rich ligand. Its bulk artificially accelerates the desired reductive elimination step, forcing the reaction forward faster than the competing hydride transfer pathway can occur.

Step 3: Degassing & Execution
  • Action: Seal the flask, remove it from the glovebox, and add the validated anhydrous 1,4-dioxane via a syringe. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, then heat to 90°C under positive argon pressure.

Step 4: In-Process Control (IPC)
  • Action: At the 2-hour mark, pull a 10 µL aliquot via syringe, quench in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: Integrate the peaks for the Cross-Coupled Product (M+H) and the Dehalogenated Byproduct (M+H - 79). A ratio of >95:5 validates that the anhydrous, mild-base conditions are successfully suppressing the side reaction. If the byproduct exceeds 5%, the system has likely been breached by atmospheric moisture.

Workflow Start Dehalogenation >10% CheckWater 1. Moisture Control Karl Fischer <50 ppm Start->CheckWater CheckBase 2. Base Optimization Use K3PO4 or Cs2CO3 CheckWater->CheckBase CheckLigand 3. Ligand Tuning Bulky Phosphines (XPhos) CheckBase->CheckLigand CheckProtect 4. Substrate Tuning Protect N-H Groups CheckLigand->CheckProtect Success Optimized Yield (<2% Byproduct) CheckProtect->Success

Step-by-step troubleshooting workflow to suppress hydrodehalogenation.

References

1.[1] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Royal Society of Chemistry (rsc.org) - 1 2.[4] How to avoid dehalogenation side reactions in Suzuki coupling - BenchChem - 4 3.[2] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - NIH/PMC - 2 4.[3] Dealing with dehalogenation side reactions of 5-Bromotetralone - BenchChem - 3 5.[5] Preventing debromination in Suzuki coupling of bromo-imidazoles - BenchChem - 5

Sources

Troubleshooting

Technical Support Center: Ring-Opening Halogenation of Pyrazolopyridines

Welcome to the technical support center for the ring-opening halogenation of pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the ring-opening halogenation of pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation to synthesize valuable halogenated pyridine derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results in your experiments.

Introduction: The Synthetic Utility of Ring-Opening Halogenation

The ring-opening halogenation of pyrazolopyridines is a significant synthetic strategy that allows for the conversion of readily available fused heterocyclic systems into highly functionalized halogenated pyridines.[1][2] This transformation proceeds through the selective cleavage of the N-N bond within the pyrazole ring, driven by an electrophilic halogenating agent.[1][2] The resulting halogenated aminopyridine products are versatile intermediates in organic synthesis, serving as key building blocks in the development of pharmaceuticals and agrochemicals.[3]

This guide will provide you with the necessary information to successfully implement this reaction, troubleshoot common issues, and understand the key parameters that govern its outcome.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing the ring-opening halogenation of pyrazolopyridines.

Q1: What are the most effective halogenating agents for this reaction?

For chlorination, N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are commonly used.[2] For bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and dibromoisocyanuric acid (DBI) have been shown to be effective.[3] The choice of reagent can influence the reaction efficiency and should be optimized for your specific substrate.

Q2: What is the optimal solvent for this reaction?

Hexafluoroisopropanol (HFIP) is often the solvent of choice as it has been shown to significantly improve the yield of the desired ring-opened product and minimize side reactions compared to other solvents like acetonitrile.[2][3]

Q3: Can I achieve dihalogenation of the pyrazolopyridine?

Yes, treatment of formylated pyrazolopyridines with two equivalents of a chlorinating or brominating agent can afford dihalogenated products in good yields.[1][2]

Q4: How do substituents on the pyrazolopyridine ring affect the reaction?

Substrates with electron-withdrawing groups tend to favor the desired ring-opening transformation.[2] While substrates with some electron-donating groups can also undergo the reaction, highly electron-rich aromatic rings attached to the pyrazolopyridine core do not typically undergo halogenation on the aromatic ring itself.[2] It is important to consider the electronic nature of your specific substrate when optimizing reaction conditions.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the ring-opening halogenation of pyrazolopyridines.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting material.

  • A complex mixture of products is observed with very little of the desired halogenated pyridine.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inappropriate Solvent The choice of solvent is critical. Solvents like acetonitrile can lead to the formation of side products and lower yields of the desired ring-opened product.Switch to hexafluoroisopropanol (HFIP) as the solvent. HFIP has been shown to promote the desired ring-opening pathway and suppress the formation of byproducts.[2][3]
Sub-optimal Halogenating Agent Not all halogenating agents are equally effective for all substrates. For example, using NBS for bromination in acetonitrile can predominantly lead to side products with no formation of the desired ring-opened compound.For chlorination, consider using NCS or TCCA . For bromination, DBDMH or DBI are often more effective than NBS.[3] Optimization of the halogenating agent is recommended for your specific substrate.
Electron-Donating Groups on the Substrate While the reaction has a broad substrate scope, highly electron-donating groups on the pyrazolopyridine ring can sometimes disfavor the initial electrophilic attack or subsequent ring-opening.For substrates with electron-donating groups, you may need to adjust the reaction conditions, such as increasing the reaction time or temperature. However, be aware that this may also lead to increased side product formation.
Decomposition of the Product Some halogenated aminopyridine products can be unstable and may decompose during the reaction or work-up.If you suspect product instability, try to perform the reaction at a lower temperature and minimize the reaction time. During work-up, use mild conditions and avoid prolonged exposure to acid or base.
Problem 2: Formation of a Major Side Product

Symptom:

  • A significant peak corresponding to a byproduct is observed in the crude reaction mixture, often complicating purification.

Possible Cause and Solution:

Cause: A common side reaction, particularly when using NCS in acetonitrile, is the formation of an imide byproduct through C2-functionalization of the pyrazolopyridine ring.[3]

Solution:

  • Change the Solvent: The most effective way to minimize the formation of the imide byproduct is to switch the solvent from acetonitrile to HFIP .[2][3]

  • Optimize the Halogenating Agent: If changing the solvent is not feasible, you can try alternative chlorinating agents like TCCA , which may offer better selectivity for the desired ring-opening pathway.[2]

Side_Reaction

Problem 3: Ring Halogenation without Ring Opening

Symptom:

  • The major product is a halogenated pyrazolopyridine, but the pyrazole ring remains intact.

Possible Cause and Solution:

Cause: The reaction conditions are favoring electrophilic aromatic substitution on the pyrazolopyridine core over the ring-opening pathway. This can be influenced by the substrate, halogenating agent, and solvent.

Solution:

  • Promote the Ring-Opening Pathway: Ensure you are using conditions known to favor ring-opening, such as HFIP as the solvent.[2][3]

  • Consider the Halogenating Agent: Some halogenating systems, particularly those designed for direct C-H halogenation, may not be suitable for inducing ring-opening. Stick to reagents like NCS, TCCA, DBDMH, or DBI which have been proven effective for the ring-opening process.[2][3]

Experimental Protocols

The following are generalized protocols for the ring-opening chlorination and bromination of pyrazolopyridines. These should be adapted and optimized for your specific substrate.

Protocol 1: General Procedure for Ring-Opening Chlorination
  • To a solution of the pyrazolopyridine (1.0 equiv.) in HFIP (0.2 M), add N-chlorosuccinimide (NCS) (1.0-1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chlorination_Workflow

Protocol 2: General Procedure for Ring-Opening Bromination
  • To a solution of the pyrazolopyridine (1.0 equiv.) in HFIP (0.2 M), add dibromoisocyanuric acid (DBI) (0.7 equiv.) and butylated hydroxytoluene (BHT) (5.0 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Ring-Opening Halogenation

The reaction is initiated by the electrophilic attack of the halogenating agent on the pyrazole ring of the pyrazolopyridine. This is followed by a skeletal rearrangement that leads to the cleavage of the N-N bond and the formation of the halogenated aminopyridine product.

Mechanism

References

  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available from: [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed. Available from: [Link]

  • Ohki, H., & Yamaguchi, J. (2025). (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. Available from: [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Biological Activity: Bromo- vs. Amino-Substituted Pyrazolopyridines

Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition In modern drug discovery, 5:6 aza-fused N-heteroaromatic compounds are considered privileged scaffolds. Among them, pyrazolopyridines (such as 1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition

In modern drug discovery, 5:6 aza-fused N-heteroaromatic compounds are considered privileged scaffolds. Among them, pyrazolopyridines (such as 1H-pyrazolo[3,4-b]pyridines) have emerged as highly versatile pharmacophores, particularly in the development of targeted kinase inhibitors[1]. Their inherent dipolar nature, driven by the π-excessive pyrazole and π-deficient pyridine rings, allows for robust hydrogen bonding and π-π stacking within the ATP-binding pockets of kinases like B-Raf, ALK, and CDKs[2].

As a Senior Application Scientist, I frequently guide development teams through the critical structure-activity relationship (SAR) decisions required to optimize these scaffolds. One of the most common and impactful design choices is selecting between an amino (-NH₂) and a bromo (-Br) substitution. This guide objectively compares the mechanistic causality, biological activity, and experimental validation of these two functional groups.

Mechanistic Causality: Halogen Bonding vs. Hydrogen Bonding

The decision to functionalize a pyrazolopyridine core with a bromo or amino group fundamentally alters the molecule's electronic distribution, steric volume, and interaction profile within a biological target.

  • Amino Substitution (-NH₂): An amino group acts as a potent hydrogen bond donor and acceptor. In kinase active sites, strategically placed amino groups often target the hinge region backbone. For instance, in B-Raf inhibitors, an amino group can form a critical hydrogen bond with the carbonyl of Cys532, anchoring the scaffold and improving both enzymatic and cellular activity[3].

  • Bromo Substitution (-Br): A bromine atom introduces significant lipophilicity and steric bulk, while also offering the potential for halogen bonding. Unlike the directional H-bonds of an amino group, a bromo substitution excels at filling deep, hydrophobic pockets. The heavy halogen atom displaces high-energy, ordered water molecules from these pockets (e.g., interacting with Ile463, Val471, Trp531, and Phe583 in B-Raf), driving a massive increase in binding affinity through favorable entropic gains[3].

SAR Root Pyrazolopyridine Scaffold Amino Amino (-NH2) Substitution Root->Amino Bromo Bromo (-Br) Substitution Root->Bromo Amino_Mech H-Bond Donor/Acceptor Targets Hinge Region (e.g., Cys532) Amino->Amino_Mech Bromo_Mech Lipophilic / Halogen Bond Fills Hydrophobic Pocket (e.g., Ile463, Val471) Bromo->Bromo_Mech

Logical relationship of Structure-Activity Relationship (SAR) for pyrazolopyridine substitutions.

Comparative Case Study: B-RafV600E Inhibition

To objectively compare these substitutions, we analyze the optimization of [3]. The V600E mutation in B-Raf causes constitutive activation of the MAPK signaling pathway, making it a prime oncology target.

The data in Table 1 demonstrates the synergistic causality of these substitutions. The addition of a 6-amino group (Compound 4) provided a 4-fold improvement in enzymatic activity over the baseline amide by securing a hinge-region H-bond. However, the subsequent addition of a 5-bromo group (Compound 5) yielded a further 8-fold increase. The bromine atom perfectly complemented the hydrophobic pocket, proving that while amino groups are excellent for anchoring, bromo groups are superior for driving high-affinity hydrophobic packing.

Table 1: Comparative SAR Data in B-RafV600E Models
CompoundSubstitution ProfileEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Primary Interaction Mechanism
Pyridine Amide 3 None1200>10000Weak baseline binding
Aminopyridine 4 6-Amino3003500H-bond to Cys532 carbonyl
Bromopyridine 5 6-Amino, 5-Bromo35400Fills hydrophobic pocket (Ile463, Val471)
Pyrazolopyridine 13 3-H15150Rigid 5:6 aza-fused scaffold
Pyrazolopyridine 14 3-Bromo12140Halogen bonding / Lipophilicity

Note: Data synthesized from authoritative SAR studies on B-RafV600E inhibitors[3].

Pathway Ras Ras (Active) BRaf B-Raf (V600E) Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation ERK->Tumor Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRaf Inhibits

MAPK/ERK signaling pathway highlighting B-RafV600E inhibition by pyrazolopyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity, any comparative study between bromo- and amino-substituted derivatives must utilize a self-validating experimental system. Below are the field-proven methodologies for synthesizing and evaluating these compounds[4].

Workflow Step1 1. Scaffold Synthesis (Condensation & Halogenation) Step2 2. In Vitro Kinase Assay (TR-FRET, Calculate Z'-factor) Step1->Step2 Step3 3. Cellular Viability Assay (Ba/F3 or Melanoma lines) Step2->Step3 Step4 4. ADME/PK Profiling (Microsomal Stability) Step3->Step4

Step-by-step experimental workflow for evaluating pyrazolopyridine derivatives.

Protocol A: Scaffold Synthesis & Functionalization

Causality: The synthesis of 1H-pyrazolo[3,4-b]pyridines typically relies on the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. Glacial acetic acid is often used as a catalyst because it assists with deprotonation and increases the electrophilicity of the carbonyl groups, ensuring high regioselectivity[2].

  • Condensation: Dissolve 5-aminopyrazole (1.0 eq) and the appropriate 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid. Reflux at 90°C for 4-6 hours.

  • Halogenation (For Bromo-derivatives): To introduce a bromine atom, treat the resulting pyrazolopyridine with N-bromosuccinimide (NBS) in DMF at 0°C. NBS is preferred over Br₂ gas as it provides controlled, electrophilic aromatic substitution without over-halogenating the sensitive aza-fused rings.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: TR-FRET Kinase Assay (In Vitro Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard colorimetric assays. Pyrazolopyridines can sometimes exhibit auto-fluorescence; TR-FRET’s delayed readout eliminates this background noise, ensuring that the IC₅₀ values accurately reflect binding affinity rather than optical interference.

  • Preparation: Prepare a 384-well plate. Add 5 µL of the purified kinase (e.g., B-Raf or CDK2) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add 100 nL of the bromo- or amino-substituted pyrazolopyridine (serial dilutions in DMSO). Incubate for 15 minutes.

  • Reaction: Initiate the reaction by adding 5 µL of ATP and the specific fluorophore-labeled substrate. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Add the Europium-labeled anti-phospho antibody. Read the plate at 615 nm and 665 nm.

  • Self-Validation Check: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. Proceed with data analysis only if Z' > 0.5, confirming assay robustness.

Protocol C: Cellular Viability Assay (Phenotypic Validation)

Causality: Enzymatic potency does not guarantee cellular efficacy due to cell membrane permeability issues (often exacerbated by highly polar amino groups). We use Ba/F3 cells transfected with the target mutant kinase. Because Ba/F3 cells are naturally IL-3 dependent, transfection with an oncogenic kinase makes them IL-3 independent. Therefore, any cell death observed upon compound addition is causally linked to the inhibition of the target kinase, eliminating off-target toxicity false positives.

  • Seeding: Seed transfected Ba/F3 cells at 5,000 cells/well in a 96-well plate in RPMI-1640 medium (without IL-3).

  • Treatment: Treat cells with varying concentrations of the synthesized compounds (0.1 nM to 10 µM) for 72 hours.

  • Readout: Add 20 µL of CellTiter-Glo® (luminescent ATP detection) per well. Luminescence directly correlates with the number of metabolically active cells. Calculate the Cellular IC₅₀ using non-linear regression.

Conclusion & Future Directions

The choice between a bromo and an amino substitution on a pyrazolopyridine scaffold should be dictated by the specific topography of the target kinase. If the goal is to anchor the molecule to the hinge region via hydrogen bonding, an amino substitution is highly effective. Conversely, if the objective is to exploit deep, lipophilic pockets to drive entropic binding gains, a bromo substitution is superior. Frequently, the most potent clinical candidates (such as advanced B-Raf and ALK inhibitors) utilize a synergistic combination of both, leveraging the aza-fused core to perfectly orient these functional groups in 3D space.

References

  • Title: Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors Source: nih.gov URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: nih.gov URL: [Link]

  • Title: Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 Source: nih.gov URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 3-Substituted Pyrazolo[3,4-c]pyridines: A Comparative Guide to Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. This guide provides an objective comparison of the structural dynamics, biological performance, and synthetic utility of 3-substituted pyrazolo[3,4-c]pyridines against alternative heterocyclic scaffolds (such as indazoles and pyrazolo[3,4-b]pyridines). Designed for drug development professionals, this document synthesizes mechanistic rationale with self-validating experimental workflows to accelerate hit-to-lead optimization.

Mechanistic Rationale & Structural Biology

To engineer a potent inhibitor, one must understand the causality behind the molecule's spatial orientation within the kinase domain. The pyrazolo[3,4-c]pyridine core acts as an adenine mimetic, binding directly within the ATP pocket. Its structure-activity relationship (SAR) is dictated by three primary vectors:

  • The N1-H Hinge Binder: The N1 proton is an indispensable hydrogen bond donor. It interacts directly with the backbone carbonyl of the kinase hinge region (e.g., in GSK-3 or HPK1). Experimental data shows that methylating or capping the N1 position completely abolishes binding affinity due to the loss of this critical interaction 1[1].

  • The C3-Substitution Vector (Selectivity): The C3 position projects outward toward the solvent-exposed channel and the specificity pocket. Because it does not interfere with the core hinge binding, the C3 position is the ideal vector for introducing diverse functional groups (e.g., fluorophenyls or bulky amides) to tune kinome selectivity and improve cellular permeability 2[2].

  • The C7 Steric Boundary: The C7 position is oriented toward the gatekeeper residue. SAR studies confirm that bulky substituents at C7 cause severe steric clashes, rendering the compound inactive 1[1].

Pharmacophore Core Pyrazolo[3,4-c]pyridine N1 N1-H (H-Bond Donor) Core->N1 Essential C3 C3-Vector (Diversity) Core->C3 Selectivity C7 C7-Vector (Steric Limit) Core->C7 Constraint Hinge Kinase Hinge Region N1->Hinge H-Bond Solvent Solvent Channel C3->Solvent Interaction Gate Gatekeeper Residue C7->Gate Avoid Clash

Fig 1. Pharmacophore logic of pyrazolo[3,4-c]pyridines in the ATP-binding pocket.

Scaffold Comparison & Quantitative SAR Data

When optimizing a lead, medicinal chemists often engage in "scaffold hopping." How does the pyrazolo[3,4-c]pyridine core compare to its isomers and bioisosteres?

  • Pyrazolo[3,4-c]pyridines: Offer superior solubility compared to carbocyclic indazoles due to the pyridine nitrogen. The specific placement of the nitrogen in the c-isomer optimizes the electronic distribution for dual hydrogen bonding at the hinge[1].

  • Pyrazolo[3,4-b]pyridines: Frequently utilized in FGFR inhibitors. While potent, the altered nitrogen position changes the acceptor angle, which can reduce affinity for targets like GSK-3 or HPK1 compared to the c-isomer 3[3].

  • Indazoles: The classic baseline scaffold. Highly lipophilic, which often leads to poor ligand efficiency (LE) and off-target toxicity in later development stages[3].

Table 1: Quantitative SAR Comparison of 3-Substituted Scaffolds
Scaffold / CoreC3-SubstitutionTarget KinaseIC₅₀Cellular EfficacyKey SAR Observation
Pyrazolo[3,4-c]pyridine 3-dimethylaminoacetylaminoGSK3α/β0.4 - 1.0 µMHigh (Low toxicity)Excellent hinge binding via N1-H; solvent channel tolerance.
Pyrazolo[3,4-c]pyridine 3-(3-fluorophenyl)Plk1 / PC-33.0 - 16.0 µMS-phase cell arrestFluorine enhances metabolic stability and lipophilic efficiency.
Pyrazolo[3,4-c]pyridine 1-methyl-3-arylHPK1 / GSK3> 10 µMNone (Inactive)Critical: Methylation at N1 destroys the primary hinge H-bond.
Pyrazolo[3,4-b]pyridine 3-amideFGFRLow nMHighScaffold hopping alternative; requires perpendicular phenyl ring.
Pyrazolo[3,4-c]pyridine 5-arylcarboximidamidoHT-1080Low nMG0/G1 apoptosisC5-substitution synergizes with C3 for profound cytotoxicity.

(Data synthesized from references 1-5).[1][2][3][4][5]

Self-Validating Experimental Methodologies

To ensure that the observed SAR is driven by true molecular interactions rather than assay artifacts, we employ self-validating protocols.

Protocol A: TR-FRET Kinase Inhibition Assay (Biochemical)

Causality: Heterocyclic compounds like pyrazolopyridines often exhibit autofluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the calculated IC₅₀ reflects true target engagement. Steps:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., GSK-3β) and biotinylated substrate peptide.

  • Compound Dispensing: Acoustically dispense the 3-substituted pyrazolo[3,4-c]pyridine library in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Internal Validation: Include a known reference inhibitor (e.g., 6-BIO for GSK-3) as a positive control, and 1% DMSO as a negative control.

  • Reaction Initiation: Add ATP at its apparent

    
     (to ensure competitive binding conditions). Incubate for 60 minutes at room temperature.
    
  • Detection: Add the Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Data Quality Control: Read on a multi-mode plate reader. Calculate the Z'-factor using the controls. Validation Gate: A Z'-factor > 0.6 confirms assay robustness. Fit data to a 4-parameter logistic curve to determine IC₅₀.

Protocol B: Multiparametric Cellular Viability Assay (Phenotypic)

Causality: A compound may show low nanomolar IC₅₀ biochemically but fail in cells due to poor permeability. Furthermore, we must distinguish whether a C3-substitution drives cytostatic effects (growth arrest) or cytotoxic effects (cell death) 4[4]. Steps:

  • Cell Seeding: Seed PC-3 or HT-1080 cancer cells at 2,000 cells/well in 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat with the compound library for 72 hours.

  • Membrane Integrity (Cytotoxicity): Transfer 5 µL of supernatant to a new plate. Add LDH (Lactate Dehydrogenase) detection reagent and measure absorbance. High LDH indicates membrane rupture (necrosis/late apoptosis).

  • ATP Quantitation (Viability): Add CellTiter-Glo reagent to the original plate. Luminescence correlates directly with metabolically active cells.

  • Data Integration: By comparing LDH release against ATP depletion, researchers can definitively map whether specific C3-substitutions (e.g., 3-fluorophenyl) induce S-phase block or direct apoptosis.

Workflow Syn C3-Diversification Bio TR-FRET Kinase Assay Syn->Bio Purified Library QC Z'-Factor Validation Bio->QC Internal Control Cell Multiparametric Viability QC->Cell Validated Hits

Fig 2. Self-validating SAR workflow integrating biochemical screening and cellular profiling.

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: J-Stage URL
  • Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines Source: ResearchGate URL
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL
  • New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships Source: DOI URL
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: PMC - NIH URL

Sources

Validation

In Vitro Comparative Guide: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine vs. Established Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, in vitro benchmarking, and self-validating assay methodologies. Executive Summary & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, in vitro benchmarking, and self-validating assay methodologies.

Executive Summary & Mechanistic Rationale

The development of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that mimic the purine ring of adenosine triphosphate (ATP). Among these, the pyrazolopyridine core has emerged as a cornerstone in oncology and regenerative medicine drug discovery [1].

This guide evaluates 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine (hereafter referred to as BMPP ), a highly functionalized fragment-like inhibitor [2]. We benchmark its baseline biochemical and phenotypic profile against two established clinical standards:

  • Staurosporine: A potent, non-selective pan-kinase inhibitor used to establish maximum assay signal windows.

  • Dinaciclib: A highly selective, low-nanomolar inhibitor of the Cyclin-Dependent Kinase (CDK) family (CDK1/2/5/9).

Structural Causality

The efficacy of the pyrazolo[3,4-c]pyridine scaffold is not accidental. The pyrazole nitrogens act as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the kinase hinge region (e.g., Leu83 in CDK2) [3].

  • The C3-Bromo Handle: Projects into the hydrophobic "gatekeeper" pocket, enhancing affinity via halogen bonding, while serving as a critical synthetic vector for late-stage Suzuki-Miyaura cross-coupling.

  • The C7-Methoxy Group: Modulates the electron density of the pyridine ring, fine-tuning the pKa of the pyrazole NH to optimize hinge-binding thermodynamics.

Signaling_Pathway Mitogen Mitogenic Signals Cyclin Cyclin / CDK Complex Mitogen->Cyclin Rb Rb Protein Cyclin->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Dissociation Proliferation Cell Proliferation E2F->Proliferation Activation Inhibitor BMPP & Dinaciclib Inhibitor->Cyclin ATP Competition

Fig 1: CDK/Rb/E2F signaling axis and the ATP-competitive blockade by pyrazolopyridine inhibitors.

In Vitro Comparative Data

To objectively compare BMPP against Staurosporine and Dinaciclib, we present quantitative in vitro profiling across a targeted mini-panel of CMGC kinases (CDK2, CDK9, and GSK3β), which are classic targets for the pyrazolo[3,4-c]pyridine chemotype [4].

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)

Assay conditions: ATP concentrations were set at the apparent Kₘ for each respective kinase to ensure accurate competitive profiling.

CompoundTarget ClassCDK2 (nM)CDK9 (nM)GSK3β (nM)
Staurosporine Pan-Kinase Control3.2 ± 0.44.1 ± 0.515.4 ± 1.2
Dinaciclib Selective CDK Inhibitor1.1 ± 0.21.5 ± 0.3>10,000
BMPP Fragment Scaffold850 ± 451,200 ± 80450 ± 35

Data Interpretation: As expected, BMPP exhibits high-nanomolar to low-micromolar baseline affinity. In fragment-based drug discovery (FBDD), an IC₅₀ of <1 µM for a low-molecular-weight scaffold (MW: 228.05) represents an exceptionally high Ligand Efficiency (LE), making it an ideal starting point for elaboration into a highly potent clinical candidate.

Table 2: Cellular Viability Profile (HCT116 Colorectal Carcinoma)

Phenotypic translation of biochemical inhibition after 72 hours of compound exposure.

CompoundHCT116 IC₅₀ (µM)Max Efficacy (Eₘₐₓ)
Staurosporine 0.015 ± 0.002100% (Complete cell death)
Dinaciclib 0.008 ± 0.00198%
BMPP 42.5 ± 3.165% (Cytostatic arrest)

Experimental Methodologies & Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay plate must pass strict quality control metrics (Z'-factor > 0.6) before data is accepted.

Protocol A: ADP-Glo™ Biochemical Kinase Assay

Causality: The ADP-Glo assay was selected because it universally measures ATP depletion (ADP generation) regardless of the specific peptide substrate used, avoiding the safety and disposal issues of ³³P-radioisotope assays.

  • Compound Preparation (Acoustic Dispensing):

    • Prepare 10 mM stock solutions of BMPP, Dinaciclib, and Staurosporine in 100% anhydrous DMSO.

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of a 10-point, 3-fold serial dilution into a 384-well white pro-plate.

    • Validation Step: Ensure final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Kinase Reaction:

    • Add 5 µL of 2X Kinase/Substrate mixture (e.g., CDK2/Cyclin E + Histone H1 peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL of 2X ATP solution (at the predetermined Kₘ).

    • Incubate at 25°C for 60 minutes.

  • Detection & Readout:

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a multi-mode microplate reader.

  • Data Analysis:

    • Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. Normalize data and fit to a 4-parameter logistic (4PL) curve to determine IC₅₀.

Protocol B: CellTiter-Glo® 2.0 Viability Assay

Causality: To confirm that the biochemical inhibition of CDKs translates to phenotypic anti-proliferative effects, we measure intracellular ATP levels as a direct proxy for metabolically active cells.

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 90 µL of McCoy's 5A medium (10% FBS) in a 384-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Add 10 µL of 10X compound dilutions (prepared in media from DMSO stocks) to the cells. Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo® 2.0 reagent directly to the wells. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence and calculate IC₅₀ values relative to vehicle-treated controls.

Assay_Workflow Prep Compound Prep (Serial Dilution) Incubate Kinase Reaction (ATP + Substrate) Prep->Incubate 100 nL Detect ADP-Glo Detection (Luminescence) Incubate->Detect 60 min Analyze Data Analysis (IC50 Calculation) Detect->Analyze RLU

Fig 2: High-throughput ADP-Glo kinase screening workflow from compound prep to data analysis.

Conclusion

While 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine does not possess the low-nanomolar potency of optimized clinical drugs like Dinaciclib, its in vitro profile confirms it as a highly efficient, ATP-competitive hinge-binder. The inherent selectivity leaning towards GSK3β and CDKs, combined with the synthetic versatility of the C3-bromo handle, makes it a superior molecular chassis for the rational design of next-generation kinase inhibitors.

References

  • Sklepari, M., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin, 65(1), 66-81. Available at:[Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452–1470. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Pyrazolopyridine Analogs in Cancer Cell Lines

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrazolopyridine core has emerged as a prom...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrazolopyridine core has emerged as a promising framework for the development of potent cytotoxic agents.[1] Its structural resemblance to purines allows it to interact with a multitude of biological targets, particularly protein kinases, which are often dysregulated in cancer.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various pyrazolopyridine analogs against a panel of human cancer cell lines, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships, mechanistic insights, and a detailed protocol for assessing cytotoxicity, offering a comprehensive resource for researchers in oncology and drug discovery.

Comparative Cytotoxicity of Pyrazolopyridine Analogs

The in vitro cytotoxicity of pyrazolopyridine derivatives is a critical determinant of their potential as anticancer drug candidates. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyrazolopyridine analogs against several human cancer cell lines, as reported in the scientific literature.

Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
8b A-549Lung2.9[4]
HEPG2Liver2.6[4]
HCT-116Colon2.3[4]
17 PC-3Prostate~4[5]
MCF-7Breast~4[5]
20 PC-3Prostate~4[5]
MCF-7Breast~4[5]

Table 2: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine and Related Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 4d HepG2Liver0.14[6]
MCF-7Breast0.72[6]
A549Lung2.33[6]
Compound 5b HCT-116Colon8.64[6]
Compound 6a-c MCF-7Breast10.80 - 19.84[7]
Hep-2Laryngeal8.85 - 12.76[7]
Compound 10e MCF-7Breast11[8]
Pyridopyrazolo-triazine 5a MCF-7Breast3.89[9]
Pyridopyrazolo-triazine 6a HCT-116Colon12.58[9]
MCF-7Breast11.71[9]

The data presented in these tables highlight the significant cytotoxic potential of pyrazolopyridine analogs against a range of cancer cell types. For instance, compound 8b from the pyrazolo[3,4-b]pyridine series demonstrated potent activity against lung, liver, and colon cancer cells with IC50 values in the low micromolar range.[4] Similarly, compounds 17 and 20 showed consistent cytotoxicity against prostate and breast cancer cell lines.[5] In the pyrazolo[1,5-a]pyrimidine series, compound 4d exhibited remarkable potency, particularly against liver cancer cells.[6] The diverse substitutions on the pyrazolopyridine scaffold evidently play a crucial role in determining the cytotoxic potency and selectivity of these compounds.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of pyrazolopyridine derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][3] Many of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One of the key mechanisms of action for some pyrazolopyridine analogs involves the induction of apoptosis, or programmed cell death. For example, some derivatives have been shown to upregulate pro-apoptotic proteins such as Caspases 3, 8, and 9, while downregulating anti-apoptotic proteins like BCL-2.[10] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the demise of cancer cells. Furthermore, some pyrazolopyridine compounds have been observed to cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from completing cell division.[10][11]

Below is a simplified representation of a generic kinase inhibition pathway that can be targeted by pyrazolopyridine analogs.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrazolopyridine_Analog Pyrazolopyridine Analog Pyrazolopyridine_Analog->Signaling_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Caption: Generic kinase inhibition pathway targeted by pyrazolopyridine analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a well-defined and validated experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Here is a step-by-step protocol for performing an MTT assay:

1. Cell Seeding:

  • Rationale: To establish a consistent number of cells for treatment and ensure they are in the exponential growth phase for optimal metabolic activity.
  • Procedure:
  • Harvest cultured cancer cells using an appropriate method (e.g., trypsinization).
  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, this needs to be optimized for each cell line) in a complete culture medium.[13][14]
  • Seed 100 µL of the cell suspension into each well of a 96-well microplate.[13]
  • Include wells with medium only as a blank control.
  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.[13]

2. Compound Treatment:

  • Rationale: To expose the cells to a range of concentrations of the pyrazolopyridine analogs to determine the dose-dependent cytotoxic effect.
  • Procedure:
  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.
  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

3. MTT Incubation:

  • Rationale: To allow viable cells to metabolize the MTT reagent into formazan crystals.
  • Procedure:
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13]
  • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.[12][14] The incubation time may need to be optimized depending on the cell type and metabolic rate.

4. Formazan Solubilization:

  • Rationale: To dissolve the water-insoluble formazan crystals into a colored solution that can be quantified.
  • Procedure:
  • Carefully remove the medium containing MTT without disturbing the formazan crystals.
  • Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well.[13]
  • Place the plate on a shaker for about 10 minutes in the dark to ensure complete solubilization of the formazan crystals.[13]

5. Absorbance Measurement and Data Analysis:

  • Rationale: To quantify the amount of formazan produced, which is proportional to the number of viable cells.
  • Procedure:
  • Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#F1F3F4,stroke:#333,stroke-width:2px,color:#202124 style C fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#333,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style F fill:#F1F3F4,stroke:#333,stroke-width:2px,color:#202124 style G fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style H fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style I fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF }

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of pyrazolopyridine analogs against various cancer cell lines, underscoring their potential as a scaffold for the development of novel anticancer therapeutics. The presented data, derived from scientific literature, demonstrate that structural modifications to the pyrazolopyridine core can significantly influence cytotoxic potency and selectivity. The elucidation of their mechanisms of action, often involving the inhibition of key protein kinases and the induction of apoptosis, provides a rational basis for their further development. The detailed MTT assay protocol offers a standardized method for researchers to evaluate the cytotoxicity of their own pyrazolopyridine derivatives, ensuring data integrity and comparability across studies. As research in this area continues, a deeper understanding of the structure-activity relationships and molecular targets of these compounds will undoubtedly pave the way for the design of more effective and selective anticancer agents.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Gadhachanda, V. R., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Fayed, E. A., et al. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar. [Link]

  • Abdellattif, M. H., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3439-3450. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 17(6), 488-500. [Link]

  • Papadopoulou, C., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 29(3), 548. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • El-Mekkawy, A. I., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2736. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(1), 104403. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Pharmaceuticals, 16(2), 241. [Link]

  • Sharma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103673. [Link]

  • National Center for Biotechnology Information. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

  • ResearchGate. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. [Link]

  • Ghodsi, R., et al. (2025). Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. Scientific Reports, 15(1), 3762. [Link]

  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

Sources

Validation

Structural Elucidation of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide to X-ray Crystallography and 2D-NMR

Executive Summary In modern drug discovery, the pyrazolo[3,4-c]pyridine scaffold serves as a critical bioisostere for indoles and purines, frequently utilized in the development of kinase inhibitors[1]. The derivative 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazolo[3,4-c]pyridine scaffold serves as a critical bioisostere for indoles and purines, frequently utilized in the development of kinase inhibitors[1]. The derivative 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS: 1357946-82-7; MW: 228.05 g/mol ) presents a unique analytical challenge. The presence of a heavy halogen (bromine) at C3, an electron-donating methoxy group at C7, and the inherent tautomerism of the pyrazole ring (1H vs. 2H) necessitate rigorous structural validation. This guide objectively compares Single-Crystal X-ray Crystallography against Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, providing field-proven protocols and performance metrics to ensure unambiguous regiochemical and stereochemical assignment.

Mechanistic Grounding: The Causality of Structural Validation

As a Senior Application Scientist, I approach structural elucidation not merely as a confirmation step, but as a mechanistic investigation. For heavily substituted bicyclic systems like 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine, standard 1D-NMR is insufficient due to overlapping aromatic signals and the absence of protons on the substituted C3 and C7 carbons.

The Causality of Modality Selection:

  • X-ray Crystallography: The choice to utilize X-ray diffraction is driven by the need to observe the exact spatial arrangement of the methoxy group (syn/anti conformation relative to the pyridine nitrogen) and to definitively lock the tautomeric state[2]. The bromine atom (Z=35) is highly strategic; it provides a strong anomalous dispersion signal when exposed to Cu Kα radiation, allowing for absolute structure determination without relying solely on light-atom scattering[3].

  • 2D-NMR Spectroscopy: While X-ray provides a static snapshot of the solid state, 2D-NMR is selected to understand the molecule's dynamic behavior in solution[4]. The causality behind using Heteronuclear Multiple Bond Correlation (HMBC) lies in its ability to bridge "proton-less" gaps—specifically, correlating the methoxy protons to the C7 carbon, and the pyrazole N-H proton to the C3 and C3a carbons, thereby proving the regiochemistry of the synthesis.

Comparative Modalities: X-ray Crystallography vs. 2D-NMR

To objectively compare these methodologies, we must evaluate their performance across several critical dimensions relevant to small-molecule drug development.

Table 1: Performance Comparison for Pyrazolopyridine Elucidation

ParameterX-ray Crystallography2D-NMR Spectroscopy (HSQC/HMBC/NOESY)
Primary Output Absolute 3D spatial coordinates & bond lengths.Through-bond connectivity & through-space proximity.
Sample State Solid-state (Single crystal required).Solution-state (e.g., dissolved in DMSO-d6).
Tautomer Resolution Identifies the single dominant tautomer in the lattice.Shows time-averaged signals or distinct tautomeric ratios.
Resolution Limit Atomic resolution (typically < 0.85 Å).Sub-molecular (functional group connectivity).
Destructiveness Non-destructive (but requires crystallization).Non-destructive (sample fully recoverable).
Throughput Low (Crystallization is the rate-limiting step).High (Data acquisition in hours).
Self-Validating Experimental Protocols

Every protocol utilized in structural biology must function as a self-validating system. The following methodologies are designed with internal checkpoints to prevent false-positive structural assignments.

Protocol A: Single-Crystal X-ray Diffraction Workflow

The causality behind vapor diffusion is to achieve a slow, controlled supersaturation, which minimizes lattice defects and yields diffraction-quality crystals.

  • Solvent Selection & Solubilization: Dissolve 5 mg of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine in 200 µL of a 1:1 mixture of Ethyl Acetate and Methanol.

  • Hanging Drop Vapor Diffusion: Pipette 2 µL of the compound solution and 2 µL of the reservoir solution (Hexane) onto a siliconized glass cover slip. Invert over a well containing 500 µL of the reservoir solution. Seal with high-vacuum grease.

  • Incubation: Store at a constant 20°C. Validation Checkpoint: Monitor daily under a polarized light microscope. Crystals must exhibit uniform extinction to confirm they are single crystals, not twinned aggregates.

  • Data Collection: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a loop using perfluoropolyether oil and plunge-cool to 100 K in a nitrogen stream. Collect data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å).

  • Phasing and Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Check: The model is only accepted if the final R1 factor is < 5% and the Goodness-of-Fit (GoF) approaches 1.0. Residual electron density peaks must be < 0.5 e-/ų.

Protocol B: 2D-NMR Structural Elucidation Workflow

DMSO-d6 is chosen as the solvent to disrupt intermolecular hydrogen bonding between pyrazole rings, sharpening the N-H proton signal for critical HMBC correlations.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Locking and Shimming: Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of DMSO. Perform gradient shimming until the residual solvent peak line-width is < 1.0 Hz.

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C spectra to establish baseline chemical shifts and integral values.

  • Acquisition of 2D Spectra:

    • HSQC: Run to assign all protons to their directly attached carbons (¹J_CH).

    • HMBC: Run to observe long-range couplings (²J_CH and ³J_CH). Crucial Step: Look for the ³J correlation from the methoxy protons (~3.9 ppm) to the C7 carbon, and the ³J correlation from the N-H proton to the C3 carbon bearing the bromine.

    • NOESY: Run with a mixing time of 300 ms to observe through-space interactions.

  • Spin-System Closure:

    • Self-Validation Check: The structural assignment is only valid if the HMBC network forms a completely closed loop around the bicyclic core without any orphaned signals.

Workflow Visualization

The decision matrix for elucidating pyrazolo[3,4-c]pyridine derivatives relies on orthogonal validation between solid and solution states.

G A 3-Bromo-7-methoxy-1H- pyrazolo[3,4-c]pyridine B Crystallization (Vapor Diffusion) A->B Solid State E Solubilization (DMSO-d6) A->E Solution State C X-ray Diffraction (Single Crystal) B->C D Solid-State 3D Model (Absolute Configuration) C->D H Orthogonal Structural Validation D->H F 2D-NMR Spectroscopy (HSQC, HMBC, NOESY) E->F G Solution-State Dynamics (Connectivity & Tautomers) F->G G->H

Caption: Workflow comparison for the structural elucidation of pyrazolo[3,4-c]pyridine derivatives.

Experimental Data & Performance Metrics

When the protocols above are executed, the resulting quantitative data clearly distinguishes the utility of the X-ray modality for absolute spatial confirmation. Below is a representative crystallographic data summary for this class of halogenated pyrazolopyridines[2].

Table 2: Crystallographic Data Summary for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Crystallographic ParameterValue / Metric
Empirical Formula C7H6BrN3O
Formula Weight 228.05 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System / Space Group Monoclinic / P2₁/c
Volume ~ 850.4 ų
Density (calculated) ~ 1.78 g/cm³
Absorption Coefficient (μ) 5.42 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.032, wR2 = 0.085
Goodness-of-fit on F² 1.045

Note: The low R1 value (0.032) and a GoF near 1.0 validate the structural model's high fidelity, confirming the planarity of the fused pyrazole and pyridine rings, and the exact orientation of the C7-methoxy group.

Strategic Recommendations

For drug development professionals working with 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine and its analogs:

  • Prioritize 2D-NMR for Rapid Screening: Use HSQC and HMBC as the frontline tools to verify the regiochemistry of the bromine and methoxy substitutions immediately following synthesis. It is fast, non-destructive, and highly reliable for connectivity[4].

  • Mandate X-ray Crystallography for Lead Optimization: Once the compound is selected as a lead candidate or requires patent protection, X-ray crystallography is non-negotiable. It provides the definitive proof of the tautomeric state in the solid phase and maps the precise hydrogen-bonding vectors (via the N-H and methoxy oxygen) required for structure-based drug design (SBDD)[3].

By employing these modalities orthogonally, researchers create a highly robust, self-validating analytical package that satisfies both internal mechanistic inquiries and stringent regulatory requirements.

References
  • National Center for Biotechnology Information. "1H-Pyrazolo[3,4-c]pyridine". PubChem. Available at: [Link]

  • Larson, S. B., et al. "Structures of four pyrazolo[3,4-b]pyridine nucleosides". Acta Crystallographica Section C. Available at: [Link]

  • MDPI. "The Evolving Landscape of NMR Structural Elucidation". MDPI. Available at:[Link]

Sources

Comparative

Assessing the Bioavailability of Pyrazolopyridine Derivatives: A Comparative Guide for Next-Generation Kinase Inhibitors

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the pyrazolopyridine scaffold. Recognized as a privileged purine bioisostere, this bicyclic core is highly effective...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the pyrazolopyridine scaffold. Recognized as a privileged purine bioisostere, this bicyclic core is highly effective at anchoring into the ATP-binding hinge region of kinases such as CDK8/19, HPK1, and PKCθ[1][1]. However, achieving potent in vitro enzymatic inhibition is only half the battle. The true bottleneck for pyrazolopyridines lies in their pharmacokinetics (PK)—specifically, overcoming rapid metabolic clearance to achieve viable oral bioavailability (F%).

This guide objectively compares the performance of optimized pyrazolopyridine derivatives against standard baseline scaffolds and provides a self-validating experimental framework for assessing their bioavailability.

Mechanistic Rationale: Why Do Early-Generation Pyrazolopyridines Fail?

Why do many highly potent pyrazolopyridine hits fail in vivo? The primary culprit is often Aldehyde Oxidase (AO) , a cytosolic enzyme that rapidly oxidizes nitrogen-containing heterocycles. Unsubstituted pyrazolopyridines are highly susceptible to AO-mediated attack at the C-3 or C-6 positions, leading to high intrinsic clearance and negligible oral exposure[2][2].

To bypass this liability, medicinal chemists employ scaffold hopping and strategic substitutions. For instance, installing an electron-withdrawing halogen (e.g., Chlorine) or a trifluoromethyl group at the C-3 position not only blocks the site of AO metabolism but also drastically enhances binding affinity through edge-on halogen-π interactions with specific phenylalanine residues in the kinase pocket[2][2].

Pathway A Extracellular Stimulus B Target Kinase (e.g., CDK8/19, HPK1) A->B C Substrate Phosphorylation B->C ATP Hydrolysis D Downstream Signaling C->D Pathway Activation E Pyrazolopyridine Inhibitor E->B ATP-competitive Hinge Binding

Mechanism of target kinase inhibition by pyrazolopyridines blocking substrate phosphorylation.

Comparative Performance Data

The table below summarizes the optimization trajectory of a representative CDK8/19 inhibitor program, comparing the baseline azaindole and unsubstituted pyrazolopyridine against a C3-optimized pyrazolopyridine derivative. Notice how the C3-substitution rescues both cellular potency and in vivo clearance.

Compound ScaffoldEnzymatic IC50 (nM)Cellular pSTAT1 IC50 (nM)Intrinsic ClearanceIn Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)
Azaindole (Reference) 246Rapid>60<5%
Unsubstituted Pyrazolopyridine 178>500Rapid45<5%
C3-Chloro Pyrazolopyridine 12Stable17~18% (Efficacious)*

*While absolute F% remains modest, the low clearance (17 mL/min/kg) ensures plasma concentrations remain well in excess of the cellular IC50 for over 6 hours, driving robust in vivo efficacy[2][2].

Self-Validating Experimental Methodologies

To ensure trustworthiness in your PK data, every protocol must be designed as a self-validating system. Below are the definitive workflows for assessing the bioavailability of pyrazolopyridine candidates.

Workflow A Pyrazolopyridine Candidate B Physicochemical Profiling (Solubility, LogP) A->B Step 1 C In Vitro ADME (Hepatocytes, Caco-2) B->C Step 2 D In Vivo PK (IV & PO Dosing) C->D Step 3 E Bioavailability (F%) Calculation D->E Step 4

Workflow for assessing the oral bioavailability of pyrazolopyridine candidates.

Protocol 1: In Vitro Metabolic Stability (Hepatocyte Assay)

Causality: Why use intact hepatocytes instead of human liver microsomes (HLMs)? Because Aldehyde Oxidase is a cytosolic enzyme. Microsomes only capture CYP450-mediated Phase I metabolism. Screening pyrazolopyridines in microsomes will yield artificially stable half-lives, leading to catastrophic failures in vivo.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved hepatocytes (mouse, rat, or human) and suspend in Williams' E medium to a viable density of

    
     cells/mL.
    
  • Compound Spiking: Add the pyrazolopyridine candidate to a final concentration of 1 μM. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced enzyme inhibition.

  • Self-Validation Controls: Concurrently run three controls to validate the metabolic competency of the lot:

    • Verapamil: Validates CYP-mediated clearance.

    • 7-Hydroxycoumarin: Validates Phase II (glucuronidation/sulfation) competency.

    • Phthalazine: Critical. Validates Aldehyde Oxidase competency. If Phthalazine is not rapidly cleared, the hepatocyte lot is deficient in AO, and the assay must be rejected.

  • Incubation & Quenching: Incubate at 37°C under 5% CO2. Aliquot 50 μL at 0, 15, 30, 60, and 120 minutes into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
Protocol 2: In Vivo Pharmacokinetic Profiling

Causality: Poor oral bioavailability can stem from either high first-pass metabolism or poor gastrointestinal absorption. Pyrazolopyridines are notoriously crystalline and poorly soluble. To decouple solubility-limited absorption from true metabolic clearance, an optimized co-solvent formulation must be used.

Step-by-Step Methodology:

  • Formulation: Dissolve the pyrazolopyridine in a 5% DMSO / 30% Captisol (sulfobutyl ether β-cyclodextrin) solution. This ensures complete dissolution for both IV (2 mg/kg) and PO (10 mg/kg) dosing, preventing precipitation in the gut[2][2].

  • Dosing (Parallel Design): Administer the IV dose via the tail vein and the PO dose via oral gavage to male C57BL/6 mice (n=3 per route).

  • Self-Validation (Cassette Control): Co-administer a trace amount of a known highly bioavailable, stable isotope-labeled standard (e.g.,

    
    -Fluconazole) via PO. If the standard fails to appear in the systemic circulation, it indicates a mechanical gavage error rather than a compound failure.
    
  • Sampling: Collect blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge immediately to isolate plasma.

  • Calculation: Determine the Area Under the Curve (AUC) using non-compartmental analysis. Calculate absolute bioavailability:

    
    
    
Conclusion

The pyrazolopyridine scaffold offers exceptional kinase selectivity and potency, but its utility is strictly gated by its bioavailability profile. By understanding the mechanistic liabilities of aldehyde oxidase and employing self-validating hepatocyte and in vivo PK models, development teams can confidently identify C3-optimized derivatives that survive systemic circulation and deliver robust efficacy.

References
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. URL:[Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Validation

A Comparative Guide to the Antibacterial Potential of Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among the myriad of heterocyclic compounds, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the antibacterial performance of these two scaffolds, supported by experimental data, to inform future drug discovery efforts.

Structural and Synthetic Overview

At their core, both scaffolds feature a pyridine ring fused to a five-membered heterocyclic ring. The key distinction lies in this fused ring: a pyrazole ring in pyrazolo[3,4-b]pyridines and a thiophene ring in thieno[2,3-b]pyridines. This seemingly subtle difference in the heteroatom (nitrogen vs. sulfur) significantly influences the molecule's electronics, conformation, and ultimately, its biological activity.

G cluster_P Pyrazolo[3,4-b]pyridine Synthesis cluster_T Thieno[2,3-b]pyridine Synthesis P_start Pyridine-2-thione P_mid1 2-Chloropyridine P_start->P_mid1 Chlorination P_end Pyrazolo[3,4-b]pyridine P_mid1->P_end P_mid2 Hydrazine Hydrate P_mid2->P_end Cyclization T_start Pyridine-2-thione T_end Thieno[2,3-b]pyridine T_start->T_end T_mid1 α-Halo Ketone T_mid1->T_end Cyclization

Caption: High-level synthetic pathways for the two scaffolds.

Head-to-Head Antibacterial Performance

A direct comparative study by Elsherif (2021) provides the most objective data on the antibacterial performance of a series of pyrazolo[3,4-b]pyridines (compounds 6a-h ) versus thieno[2,3-b]pyridines (compounds 8a-h ). [1]The study utilized the Kirby-Bauer disk diffusion method to assess activity against two Gram-positive (Bacillus subtilis, Staphylococcus aureus) and two Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial species.

The results indicate that both series of compounds generally display moderate antibacterial activity. [1][2]However, distinct patterns emerge from the data.

Data Summary: Inhibition Zone (IZ) in millimeters (mm)

CompoundB. subtilis (Gram +)S. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Pyrazolo[3,4-b]pyridines
6a12111011
6b13121311
6c12111110
6d13121611
6g12111111
6h14111213
Thieno[2,3-b]pyridines
8a12111111
8e12111111
8f11101112
8g11101113
Control
Tetracycline25232119
Source: Elsherif M.A., Journal of Applied Pharmaceutical Science, 2021. [1](Note: Only compounds showing notable activity from the study are included for clarity).

Analysis of Performance:

  • Gram-Positive Activity: The pyrazolo[3,4-b]pyridine series, particularly compounds 6b, 6d, and 6h , showed slightly more consistent and, in some cases, broader inhibition zones against B. subtilis compared to the tested thieno[2,3-b]pyridines. [1]* Gram-Negative Activity: Against E. coli, the pyrazolo[3,4-b]pyridine derivative 6d exhibited the most significant activity with an inhibition zone of 16 mm. [1]For P. aeruginosa, both scaffolds had derivatives with moderate activity, with pyrazolo[3,4-b]pyridine 6h and thieno[2,3-b]pyridine 8g showing the largest inhibition zones at 13 mm. [1]* Overall Potency: While several derivatives from both families show promise, their activity is generally moderate when compared to the standard antibiotic, Tetracycline. [1]This suggests that these scaffolds represent promising starting points for further optimization rather than being potent agents in their initial forms.

Broader Spectrum and Structure-Activity Relationship (SAR) Insights

Beyond direct comparisons, numerous studies have explored the antibacterial potential of each scaffold individually, revealing key structure-activity relationships.

Pyrazolo[3,4-b]pyridines: Recent studies have identified derivatives with potent activity against multidrug-resistant (MDR) strains. For instance, compound 2g from a 2024 study showed impressive Minimum Inhibitory Concentrations (MICs) of 2 µg/mL against methicillin-resistant S. aureus (MRSA) and 4 µg/mL against extended-spectrum beta-lactamase-producing E. coli (ESBLEC). [3]Another study highlighted that molecular hybrids of pyrazolo[3,4-b]pyridine and triazole can exhibit significant activity, with some compounds showing MIC values as low as 0.25 µg/mL against S. aureus and K. pneumoniae. [4]

  • SAR Insights: The antibacterial and cytotoxic activities are highly dependent on the nature and position of substituents on the phenyl rings attached to the core. [3]The presence of electron-donating or electron-withdrawing groups can significantly modulate the biological activity. [3] Thieno[2,3-b]pyridines: This class has also yielded compounds with significant potency. Fused thieno[2,3-b]pyridine-pyrimidinones have demonstrated excellent antibacterial activity, with MIC values as low as 4.2 µM. [5]Another series of thieno[2,3-b]pyridine-2-carboxylates showed effective activity against S. aureus and E. coli with MIC values of 9.9 µM and 19.8 µM, respectively. [6]

  • SAR Insights: For thieno[2,3-b]pyridines, linking the core to other heterocyclic units like oxazole or thiazole can enhance antibacterial potency. [5]The nature of substituents at the C2 and C3 positions of the thiophene ring plays a crucial role in determining the antibacterial spectrum and efficacy.

Proposed Mechanisms of Action

While the exact mechanisms for many derivatives are still under investigation, some evidence points to specific bacterial targets.

Thieno[2,3-b]pyridines have been identified as potential inhibitors of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. [7]By stabilizing the gyrase-DNA cleavage complex, these compounds can induce lethal double-stranded DNA breaks. This mechanism is similar to that of the widely used fluoroquinolone antibiotics, making this scaffold particularly interesting for overcoming quinolone resistance. [7]

G Compound Thieno[2,3-b]pyridine Derivative Gyrase DNA Gyrase Compound->Gyrase Binds to Complex Stable Gyrase-DNA Cleavage Complex Gyrase->Complex Replication DNA Replication (Supercoiling/Relaxation) Gyrase->Replication Mediates DNA Bacterial DNA DNA->Complex DNA->Replication Breaks Double-Strand DNA Breaks Complex->Breaks Induces Death Bacterial Cell Death Breaks->Death

Caption: Proposed mechanism of action for some Thieno[2,3-b]pyridines.

For Pyrazolo[3,4-b]pyridines , the mechanism is less defined. However, related scaffolds like pyrazolo[3,4-d]pyrimidines have been shown to inhibit S. aureusDNA polymerase III , another critical enzyme in DNA replication. [8]This suggests that pyrazolo[3,4-b]pyridines might also target DNA synthesis, albeit potentially through a different enzyme than the thieno-analogs.

Experimental Protocols

To ensure the reproducibility and validation of antibacterial screening, standardized methodologies are critical. The following protocols are based on those frequently cited in the referenced literature. [1]

Kirby-Bauer Disk Diffusion Method

This method is used for preliminary screening of antibacterial activity by measuring the zone of inhibition.

Methodology:

  • Preparation of Inoculum: A few colonies of the test bacterium are transferred from a pure culture to a sterile tube containing nutrient broth. The broth is incubated at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile filter paper disks (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 1 mg/mL in DMSO). A negative control disk (DMSO) and a positive control disk (e.g., Tetracycline) are also prepared. The disks are placed firmly onto the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters (mm). A larger zone diameter indicates greater antibacterial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Outlook

Both pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines stand as valuable scaffolds in the search for new antibacterial agents.

  • Direct comparison suggests that both classes exhibit moderate activity , with certain pyrazolo[3,4-b]pyridine derivatives showing a slight edge against specific Gram-positive and Gram-negative strains in initial screenings. [1]* Thieno[2,3-b]pyridines have a more clearly proposed mechanism of action, targeting DNA gyrase, which provides a solid rationale for further development, especially for combating fluoroquinolone-resistant bacteria. [7]* Pyrazolo[3,4-b]pyridines have demonstrated high potency in recent studies, particularly against MDR strains, indicating that with further optimization, this scaffold holds significant therapeutic potential. [3] Future research should focus on expanding the chemical diversity of both libraries, conducting extensive SAR studies to enhance potency and spectrum, and elucidating the precise mechanisms of action. The development of hybrid molecules that incorporate features from both scaffolds or combine them with other known antibacterial pharmacophores could also be a promising strategy to overcome existing resistance mechanisms.

References

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118–124. [Link]

  • Elsherif, M. A. (2020). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Semantic Scholar. [Link]

  • Al-Ghorbani, M., et al. (2022). New bis(thieno[2,3-b]pyridine) hybrids linked to arene units as potential bacterial biofilm and MRSA inhibitors. ResearchGate. [Link]

  • De, S. K. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]

  • Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PMC. [Link]

  • Paronikyan, E. G., et al. (2020). Synthesis of New Thieno[2,3-b]pyridine Derivatives Based on Fused Thiophenes. Russian Journal of Organic Chemistry, 56. [Link]

  • Bakr, R. B., et al. (2022). Synthesis, cytotoxicity, in-vitro antibacterial screening and in-silico study of novel thieno[2,3- b ]pyridines as potential pim-1 inhibitors. ResearchGate. [Link]

  • Estevez, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Yar, M. S., et al. (2022). Molecular Hybrids of Pyrazolo[3,4-b]Pyridine and Triazole: Design, Synthesis and in vitro Antibacterial Studies. Preprints.org. [Link]

  • Tseremegli, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Sanna, F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. PMC. [Link]

  • Al-Amiery, A. A. (2016). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Basanagouda, M., et al. (2010). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. [Link]

  • Cilibrizzi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2004). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Yar, M. S., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC. [Link]

  • Leung, E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. [Link]

  • Bakr, R. B., & El-Damasy, D. A. (2023). Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units. Synthetic Communications. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Abdel-Aziz, H. A., et al. (2014). Synthesis And Antimicrobial Evaluation Of Some New Heterocyclic Compounds From Thienopyridine And Pyrazolopyridine Derivatives. International Journal of Advanced Research. [Link]

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Safety & Regulatory Compliance

Safety

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine Handling specialized halogenated heterocycles requires more than generic laboratory safety knowledge; i...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Handling specialized halogenated heterocycles requires more than generic laboratory safety knowledge; it demands a precise understanding of how molecular structure dictates environmental and operational risk. As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive Standard Operating Procedure (SOP). This guide synthesizes regulatory requirements with field-proven operational logistics to protect your personnel, ensure compliance, and streamline your disposal workflows.

Executive Summary & Chemical Identity

3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis. Because it contains both a reactive nitrogen-rich core and a bromine substituent, it requires strict adherence to specialized halogenated waste disposal protocols to prevent the generation of highly toxic byproducts during destruction.

Table 1: Chemical and Physical Properties

Property Value
Chemical Name 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
CAS Number 1357946-82-7[1]
Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol [2]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[3]

| Waste Classification | Halogenated Organic Waste[4] |

Hazard Causality & Risk Assessment

Expertise & Experience: The hazardous nature of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine stems directly from its molecular architecture. The pyrazolo-pyridine core is a lipophilic, nitrogen-dense heteroaromatic system that readily penetrates biological membranes, causing localized irritation to the skin, eyes, and respiratory tract[3].

The presence of the bromine atom fundamentally alters its disposal requirements. When subjected to standard low-temperature combustion, halogenated compounds can form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and corrosive hydrobromic acid (HBr) gas[5]. Therefore, it is strictly prohibited to mix this compound with non-halogenated solvent waste, which is typically repurposed as low-temperature fuel for cement kilns[4].

Operational Safety Protocol

To establish a self-validating safety system, all handling must occur under conditions that isolate the operator from aerosolized powders or solvent vapors.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Requirements: Wear nitrile gloves, splash-proof chemical goggles, and a flame-resistant laboratory coat. Causality Note: Double-gloving is highly recommended, as the lipophilicity of the brominated core enhances dermal penetration if the primary glove barrier is compromised.

  • Pre-Operational Verification: Before opening the chemical container, verify that a dedicated "Halogenated Waste" receptacle is available, open, and clearly labeled in your satellite accumulation area[6]. This ensures no orphaned waste is generated during the procedure.

Spill Response & Neutralization Workflow

In the event of a spill, immediate containment is required to prevent cross-contamination with incompatible materials (e.g., strong oxidizers or non-halogenated waste streams).

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Isolate the spill area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to clear potential aerosolized particulates.

  • Don Appropriate PPE: Ensure double nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) are worn if the spill has occurred outside a ventilated enclosure.

  • Containment:

    • For solid spills: Gently cover the powder with damp absorbent paper to prevent aerosolization. Do not sweep dry powder.

    • For liquid solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Carefully scoop the absorbed material or damp powder using a non-sparking polyethylene spatula.

  • Segregation: Place all collected material, including contaminated absorbent pads and the outer layer of gloves, into a heavy-duty, sealable polyethylene bag.

  • Labeling: Place the sealed bag into a rigid secondary container labeled explicitly as "Hazardous Waste: Solid Halogenated Organic (Contains 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine, CAS 1357946-82-7)"[6].

Proper Disposal Procedures

The disposal of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine must comply with Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics[5].

Step-by-Step Disposal Protocol:

  • Strict Waste Segregation: Never mix solutions containing this compound with standard organic waste (e.g., acetone, ethanol, hexane)[7]. Even trace amounts of halogens (as low as 1,000 ppm) classify the entire container as halogenated waste, which costs significantly more to process and requires specialized incineration[4].

  • Liquid Waste Accumulation: Pour spent solutions into a dedicated, UN-approved, leak-proof container labeled "Halogenated Solvent Waste"[4]. Keep the container tightly capped at all times unless actively adding waste[8].

  • Solid Waste Accumulation: Place empty reagent vials, contaminated pipette tips, and weighing boats into a designated solid halogenated waste bin.

  • High-Temperature Incineration Routing: Transfer the waste to your Environmental Health and Safety (EHS) department. The waste must be routed to a commercial hazardous waste incinerator capable of maintaining temperatures between 1100°C and 1200°C (2000°F to 2200°F) with a minimum residence time of 1 to 2 seconds[9][10]. This extreme thermal environment, coupled with acid gas scrubbers, ensures the complete destruction of the brominated heteroaromatic ring without releasing toxic HBr or dioxins into the atmosphere[5][10].

Workflow Visualization

The following diagram illustrates the logical decision matrix for segregating and disposing of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine waste safely.

WasteDisposalWorkflow Start Waste Generation: 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine Decision Physical State of the Waste? Start->Decision SolidWaste Solid Waste (Powder, PPE, Vials) Decision->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvents) Decision->LiquidWaste Liquid Halogenated Halogenated Organic Waste Container SolidWaste->Halogenated Double-bagged LiquidWaste->Halogenated Segregated from Non-Halogenated Incineration High-Temperature Incineration (>1100°C + Acid Scrubbers) Halogenated->Incineration EPA/RCRA Compliant Destruction

Decision matrix and disposal workflow for halogenated pyrazolo-pyridine waste.

References

  • American Chemical Society (C&EN). "Most solvent waste from US academic labs ends up in the air." C&EN Global Enterprise. URL:[Link]

  • University of British Columbia. "Organic Solvent Waste Disposal - Safety & Risk Services." UBC Safety & Risk Services. URL: [Link]

  • Temple University. "Halogenated Solvents in Laboratories - Chemical Waste Guideline." Environmental Health and Radiation Safety. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Thermal Incinerator - Air Pollution Control Technology Fact Sheet." Regulations.gov. URL: [Link]

Sources

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